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Core Science & Biosynthesis

Foundational

A Technical Guide to 4-(2-Methoxyethoxy)benzofuran-6-amine (CAS 1330753-09-7): A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This in-depth technical guide provides a comprehensive overview of 4-(2-Methoxyethoxy)benzofuran-6-amine, a comp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of 4-(2-Methoxyethoxy)benzofuran-6-amine, a complex heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document integrates predicted physicochemical properties with established synthetic methodologies for related benzofuran structures and a discussion of its potential biological significance. This guide is intended to serve as a foundational resource for researchers interested in exploring the applications of this and similar compounds.

Introduction: The Benzofuran Core in Modern Drug Discovery

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitously found in natural products and synthetic molecules with a wide array of biological activities.[1] The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[2] These compounds have demonstrated anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties, among others.[2][3] The specific substitution pattern of 4-(2-Methoxyethoxy)benzofuran-6-amine, featuring an amino group at the 6-position and a methoxyethoxy side chain at the 4-position, suggests its potential as a novel scaffold for the development of targeted therapeutics.

Physicochemical Properties: A Predictive Analysis

Due to the absence of extensive experimental data for 4-(2-Methoxyethoxy)benzofuran-6-amine, the following table summarizes its predicted physicochemical properties. These values were derived using computational models that are widely accepted in the scientific community for their accuracy in predicting the behavior of small molecules.[4][5] Such predictions are invaluable in the early stages of drug discovery for assessing druglikeness and guiding experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₃NO₃Provides the elemental composition of the molecule.
Molecular Weight 207.23 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
logP 1.8 ± 0.4Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes.
Topological Polar Surface Area (TPSA) 58.9 ŲA predictor of drug absorption and brain penetration.
Hydrogen Bond Donors 1The amino group can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 4The oxygen atoms and the nitrogen atom can act as hydrogen bond acceptors.
Rotatable Bonds 4Contributes to the conformational flexibility of the molecule.
pKa (most basic) 4.2 ± 0.1 (Amine)The basicity of the amino group influences its ionization state at physiological pH.

Disclaimer: These properties are computationally predicted and have not been experimentally verified. They should be used as a guide for further research.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_steps Proposed Synthetic Steps A 2,4-Dihydroxy-5-nitrobenzaldehyde C Intermediate 1 A->C Williamson Ether Synthesis (K₂CO₃, Acetone) B 1-Bromo-2-methoxyethane B->C E Intermediate 2 (Benzofuran ring) C->E Perkin-like condensation (Base, e.g., K₂CO₃) D Diethyl bromomalonate D->E G 4-(2-Methoxyethoxy)benzofuran-6-amine E->G Nitro group reduction F Reduction (e.g., H₂, Pd/C)

Figure 1. A proposed synthetic pathway for 4-(2-Methoxyethoxy)benzofuran-6-amine.

Detailed Protocol for the Proposed Synthesis:

  • Step 1: Williamson Ether Synthesis. 2,4-Dihydroxy-5-nitrobenzaldehyde is reacted with 1-bromo-2-methoxyethane in the presence of a weak base such as potassium carbonate in a polar aprotic solvent like acetone. This selectively alkylates the more acidic 4-hydroxyl group to yield 4-(2-methoxyethoxy)-2-hydroxy-5-nitrobenzaldehyde (Intermediate 1).

  • Step 2: Benzofuran Ring Formation. The resulting intermediate is then subjected to a Perkin-like condensation with diethyl bromomalonate. The phenoxide, formed by a base, attacks the α-carbon of the bromomalonate, followed by intramolecular cyclization and subsequent decarboxylation to form the benzofuran ring system, yielding 6-nitro-4-(2-methoxyethoxy)benzofuran (Intermediate 2).

  • Step 3: Reduction of the Nitro Group. The final step involves the reduction of the nitro group to an amine. This can be achieved through various standard methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst, or by using a reducing agent like tin(II) chloride in hydrochloric acid. The product, 4-(2-Methoxyethoxy)benzofuran-6-amine, can then be purified by column chromatography.

Potential Applications and Biological Significance

The unique structural features of 4-(2-Methoxyethoxy)benzofuran-6-amine suggest several potential avenues for research and development:

  • Anticancer Agents: The benzofuran core is present in numerous compounds with demonstrated anticancer activity. The amino group at the 6-position could serve as a key pharmacophore for interaction with various kinase enzymes or as a point for further chemical modification to enhance potency and selectivity.[2][6]

  • Neurological Disorders: Substituted benzofurans have been investigated for their effects on the central nervous system, including as serotonin and dopamine receptor modulators.[7] The methoxyethoxy side chain may improve pharmacokinetic properties such as solubility and bioavailability, potentially enhancing blood-brain barrier penetration.

  • Antimicrobial and Antifungal Agents: Benzofuran derivatives have a long history of use as antimicrobial and antifungal agents. The specific substitution pattern of this compound could be explored for novel antimicrobial activities.

  • Materials Science: Benzofuran-based molecules can exhibit interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Potential_Applications Core 4-(2-Methoxyethoxy)benzofuran-6-amine A Anticancer Agents Core->A B Neurological Disorders Core->B C Antimicrobial Agents Core->C D Materials Science Core->D

Figure 2. Potential research applications of 4-(2-Methoxyethoxy)benzofuran-6-amine.

Conclusion and Future Directions

4-(2-Methoxyethoxy)benzofuran-6-amine represents a promising yet underexplored molecule with significant potential in drug discovery and materials science. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and a rationale for its potential applications. Further experimental validation of the predicted properties and the proposed synthesis is crucial. Subsequent research should focus on the biological evaluation of this compound and its derivatives to unlock their full therapeutic potential. The versatile benzofuran scaffold, coupled with the unique substitution pattern of this molecule, offers a rich platform for the development of novel and effective chemical entities.

References

  • Propersea (Property Prediction) - PSDS. [Link]

  • Asif, M. Mini Review on Important Biological Properties of Benzofuran Derivatives. J Anal Pharm Res. 2016;3(2):267‒269.
  • Substituted benzofuran - Wikipedia. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. [Link]

  • Akhtar, A. K., Khan, W. A., & Azmi, L. Benzofuran : SAR And Pharmacological activity scaffold.
  • Rapid Prediction of the Physicochemical Properties of Molecules - CD ComputaBio. [Link]

  • SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES - ResearchGate. [Link]

  • Predict Molecular Properties | Percepta Software - ACD/Labs. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Massarani, S. M., El-Sayed, M. A., & Al-Omair, M. A. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. 2022;27(9):2808.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. [Link]

  • Fabian, W. Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans.
  • Small Molecule Optimisation - Optibrium. [Link]

  • 4-(2-Methoxyethoxy)benzofuran-6-amine - Crysdot LLC. [Link]

  • Al-Hourani, B. J. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules. 2023;28(16):6019.
  • Epstein, W. W., Horton, W. J., & Lin, C. T. Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. 1965;30(4):1246-1250.
  • Zhu, R.-R., Hou, X.-Q., & Du, D.-M. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. 2024;29(16):3725.
  • (6E)-4-(1-benzofuran-2-yl)-6-[(4-methoxyphenyl)imino]-1,6-dihydro-1,3,5-triazin-2-amine - Molport. [Link]

  • Wozniak, M., Gornowicz, A., Bielawska, A., & Bielawski, K. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019;24(8):1539.

Sources

Exploratory

Structure-activity relationship (SAR) of C4-substituted benzofurans

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of C4-Substituted Benzofurans Introduction: The Benzofuran Scaffold and the C4-Position Enigma The benzofuran core, a heterocyclic compound formed...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of C4-Substituted Benzofurans

Introduction: The Benzofuran Scaffold and the C4-Position Enigma

The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1] Its rigid, planar structure and versatile electronic properties make it a "privileged scaffold," frequently found in natural products and synthetic compounds with a wide spectrum of biological activities.[2][3] Benzofuran derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents.[2][4][5]

While extensive research has explored the impact of substituents at the C2 and C3 positions, the C4 position of the benzofuran ring has remained a relatively underexplored frontier. This is largely due to significant synthetic challenges; traditional cyclization methods often favor substitution on the furan ring, making the selective functionalization of the benzene ring, particularly at the C4 position, a complex task requiring multi-step, often low-yielding, processes.[6][7] Consequently, C4-substituted benzofurans have been described as the "most inaccessible derivatives" of this class.[6][8]

This guide, intended for researchers and drug development professionals, delves into the structure-activity relationship (SAR) of C4-substituted benzofurans. It will illuminate the synthetic breakthroughs that have enabled access to this chemical space, synthesize the current understanding of how C4-substituents influence biological activity, and provide a forward-looking perspective on the therapeutic potential of these challenging yet promising molecules.

PART 1: The Synthetic Hurdle—Accessing the C4-Substituted Benzofuran Core

The primary bottleneck in exploring the SAR of C4-substituted benzofurans has been their synthesis. Most conventional methods for constructing the benzofuran ring, such as the intramolecular cyclization of ortho-substituted phenols, are highly effective for producing C2 and/or C3-substituted analogs but offer little control for C4-functionalization on a C2,C3-unsubstituted core.[6]

A Breakthrough in Synthesis: Rhodium-Catalyzed Vinylene Annulation

A significant advancement in this area is the development of a rhodium-catalyzed direct vinylene annulation strategy.[9] This method allows for the selective and efficient construction of C4-substituted benzofurans from readily available m-salicylic acid derivatives.[6][7] The reaction proceeds under neutral, oxidant-free conditions and utilizes a Weinreb amide as a directing group, which not only facilitates the key C-H activation step but also serves as a versatile handle for subsequent derivatization.[6][9]

This synthetic innovation is crucial as it unlocks the potential for creating libraries of C4-substituted analogs, a prerequisite for any systematic SAR investigation.

G cluster_workflow Synthetic Workflow: Rh-Catalyzed C4-Benzofuran Synthesis Start m-Salicylic Acid Derivative (1) Reaction Vinylene Annulation (C-H Activation) Start->Reaction Directing Group Reagent Vinylene Carbonate (2) Reagent->Reaction Catalyst [CpRhCl2]2 AgSbF6, CsOAc Catalyst->Reaction Product C4-Substituted Benzofuran (3) Reaction->Product Selective Cyclization Deriv Further Derivatization (via Weinreb Amide) Product->Deriv

Figure 1: Rhodium-catalyzed synthesis of C4-substituted benzofurans.
Experimental Protocol: Rhodium-Catalyzed Synthesis of N-methoxy-N-methyl-4-methylbenzofuran-4-carboxamide

This protocol is a representative example based on the rhodium-catalyzed vinylene transfer methodology.[9]

Materials:

  • 3-Hydroxy-N-methoxy-N,2-dimethylbenzamide (m-salicylic acid derivative)

  • Vinylene carbonate

  • [CpRhCl2]2 (Rhodium catalyst precursor)

  • Silver hexafluoroantimonate (AgSbF6)

  • Cesium acetate (CsOAc)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the 3-hydroxy-N-methoxy-N,2-dimethylbenzamide (1.0 equiv), [CpRhCl2]2 (2.5 mol %), and AgSbF6 (10 mol %).

  • Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants.

  • To this solution, add vinylene carbonate (2.0 equiv) and cesium acetate (CsOAc) (1.0 equiv).

  • Seal the reaction vessel and heat the mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure C4-substituted benzofuran product.

PART 2: Unraveling the Structure-Activity Relationship of C4-Substituted Benzofurans

With synthetic routes becoming more accessible, the systematic evaluation of C4-substituents on biological activity is now feasible. The SAR exploration aims to understand how modifications at this position impact a compound's potency, selectivity, and pharmacokinetic properties.

G cluster_sar Conceptual SAR Workflow Core C4-Substituted Benzofuran Core Substituents Vary Substituent 'R' (e.g., -F, -Cl, -CH3, -OCH3) Core->Substituents Assay Biological Assay (e.g., Cytotoxicity, Enzyme Inhibition) Substituents->Assay Data Collect Activity Data (IC50, Ki, etc.) Assay->Data Analysis Analyze Trends: Electronic Effects Steric Effects Lipophilicity Data->Analysis Model Develop SAR Model & Design Next-Gen Compounds Analysis->Model Model->Substituents Iterative Optimization

Figure 2: Iterative cycle for developing the SAR of C4-substituted benzofurans.
Anticancer Activity

Benzofuran derivatives are well-established as potent anticancer agents, acting through various mechanisms.[1][3] SAR studies have frequently shown that substitutions on the benzofuran core are critical for cytotoxic activity.[1][10]

General SAR Insights:

  • Halogenation: The introduction of halogen atoms (F, Cl, Br) into the benzofuran scaffold is a well-known strategy to enhance anticancer activity.[10] Halogens can form "halogen bonds," which are favorable interactions with nucleophilic sites on biological targets, thereby improving binding affinity.[10]

  • Hybrid Molecules: Fusing the benzofuran core with other pharmacophores like chalcones, triazoles, or imidazoles has produced hybrid molecules with potent synergistic cytotoxicity.[10]

Specific Insights into C4-Substitution: While data is limited, one compelling study provides a direct insight into the impact of C4-substitution. In a series of compounds designed as CA-4 (Combretastatin A-4) inhibitors, the addition of a fluorine atom at the C4-position of a 2-benzofuranyl moiety led to a two-fold increase in potency and inhibitory activity against tubulin polymerization.[10] This enhancement is attributed to favorable hydrophobic interactions formed by the para-positioned halogen.[10]

Compound Series C4-Substituent Biological Target/Assay Observed Effect of C4-Substituent Reference
2-Benzofuranyl CA-4 Analogs-HTubulin Polymerization (Ki)Baseline Activity (Ki = 183 nM)[10]
2-Benzofuranyl CA-4 Analogs-FTubulin Polymerization (Ki)2-fold increase in potency (Ki = 88 nM)[10]

This finding strongly suggests that the C4-position is a critical node for modulating the anticancer activity of benzofuran scaffolds, likely by influencing interactions within hydrophobic pockets of target proteins.

Neuroprotective and CNS Activity

Benzofuran derivatives have also been investigated for their effects on the central nervous system (CNS), including for the treatment of neurodegenerative diseases like Alzheimer's.[5]

In one study, a series of novel 3,4,7-trisubstituted benzofuran derivatives were synthesized and evaluated for their binding affinity to opioid receptors.[11] Several aryl ether derivatives showed moderate but selective binding activity for the κ-opioid receptor (KOR) with no affinity for the μ-opioid receptor (MOR).[11]

Compound Type Substitution Pattern Target Binding Affinity (IC50) Reference
Aryl Ether Benzofuran3-Aryl, 4-Aryl Ether , 7-Methylκ-Opioid Receptor3.9 - 11 µM[11]
Aryl Ether Benzofuran3-Aryl, 4-Aryl Ether , 7-Methylμ-Opioid ReceptorNo significant binding[11]

This work highlights that substitution at the C4-position is compatible with, and likely contributes to, selective receptor binding within the CNS. The aryl ether moiety at C4 is a key feature of the pharmacophore responsible for this selective KOR affinity.

Antimicrobial and Antiviral Activity

The benzofuran scaffold is present in numerous compounds with significant antimicrobial and antiviral properties.[5] While specific SAR studies focusing on C4-substitution in this context are not yet prevalent, general principles suggest this position could be pivotal. Modifying the C4-position can alter the molecule's overall lipophilicity, hydrogen bonding capacity, and electronic distribution. These physicochemical properties are critical for processes such as crossing bacterial cell walls or interacting with viral enzymes. The development of C4-substituted libraries is a logical next step to explore and optimize the antimicrobial and antiviral potential of this scaffold.

PART 3: Future Directions and Conclusion

The systematic exploration of the structure-activity relationship for C4-substituted benzofurans is still in its infancy, primarily due to past synthetic limitations. However, with new catalytic methods breaking down these barriers, the field is poised for significant advancement.

Future research should focus on:

  • Expanding Chemical Diversity: Utilizing robust synthetic methods like the rhodium-catalyzed annulation to build diverse libraries of C4-substituted benzofurans with a wide range of electronic and steric properties.

  • Broad Biological Screening: Testing these new libraries against a wide array of biological targets, including kinases, G-protein coupled receptors, and microbial enzymes, to identify novel activities.

  • Computational Modeling: Integrating synthetic efforts with in silico modeling to predict the binding modes of C4-substituted derivatives and to rationalize observed SAR trends, thereby guiding the design of more potent and selective compounds.[12]

References

  • Farhat, J., Alzyoud, L., Al-Omari, B., & Bustanji, Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Kitano, Y., et al. (2022). Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. Organic Letters, 24(31), 5679–5683. [Link]

  • Farhat, J., Alzyoud, L., Al-Omari, B., & Bustanji, Y. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, Cancers (Basel), 14(9), 2196. [Link]

  • Kitano, Y., et al. (2022). Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. ACS Publications. [Link]

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

  • Javaid, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(14), 5489. [Link]

  • Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). [Link]

  • Kitano, Y., et al. (2022). Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. PubMed, Org Lett, 24(31), 5679-5683. [Link]

  • Asif, M. (2015). Bioactive Benzofuran Derivatives: A Review. ResearchGate. [Link]

  • D'auria, M., & Tofani, D. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]

  • Farhat, J., Alzyoud, L., Al-Omari, B., & Bustanji, Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Bioorganic Chemistry, 1(1), 1-6. [Link]

  • Anonymous. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

  • Eldehna, W. M., et al. (2022). Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]

  • Kolanos, R., et al. (2019). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. ResearchGate. [Link]

  • Erol, K., et al. (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Heterocycles, 71(7), 1577-1587. [Link]

  • Nishiyama, D., et al. (2016). Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. Chemical & Pharmaceutical Bulletin, 64(7), 996-1003. [Link]

Sources

Foundational

Architecting the Next Generation of Therapeutics: A Technical Guide to Novel Heterocyclic Amine Building Blocks

Executive Summary The "Escape from Flatland" initiative has fundamentally shifted small molecule drug discovery. While traditional medicinal chemistry relied heavily on -rich aromatic scaffolds (pyridines, pyrimidines),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" initiative has fundamentally shifted small molecule drug discovery. While traditional medicinal chemistry relied heavily on


-rich aromatic scaffolds (pyridines, pyrimidines), modern pipelines prioritize three-dimensional (

-rich) architectures.[1] This guide analyzes the structural logic, synthetic accessibility, and medicinal utility of novel heterocyclic amine building blocks—specifically azetidines , spirocyclic amines , and bridged bicyclic systems (BCPs) . These motifs offer superior physicochemical properties (solubility, metabolic stability) and novel intellectual property (IP) space compared to their flat heteroaromatic predecessors.

The Fsp3 Imperative: Structural Logic in Drug Design

The correlation between clinical success and the fraction of


 hybridized carbons (

) is well-documented. Increasing saturation typically improves solubility by disrupting crystal lattice energy (melting point depression) and enhances metabolic stability by eliminating planar recognition motifs favored by CYP450 enzymes.
Comparative Property Space

The following table contrasts traditional flat building blocks with their novel 3D bioisosteres.

FeatureTraditional Scaffold (e.g., Pyridine/Piperazine)Novel 3D Scaffold (e.g., BCP/Spirocycle)Impact on Drug Design
Geometry Planar (2D)Tetrahedral/Orthogonal (3D)Access to novel protein binding pockets; improved selectivity.
Lipophilicity (LogD) Often High (requires polar groups to offset)Tunable (lower intrinsic lipophilicity)Improved Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).
Solubility Low to Moderate (

-stacking)
High (disrupted packing)Better oral bioavailability; reduced formulation challenges.
Metabolic Liability Prone to aromatic oxidation/N-oxidationSites of metabolism are predictable/blockableExtended half-life (

); reduced clearance (

).

High-Value Structural Classes

Azetidines: The "Goldilocks" Ring

Azetidines (4-membered nitrogen rings) occupy a sweet spot between the high strain/instability of aziridines and the entropic freedom of pyrrolidines.

  • Mechanism of Action: The ring strain (~26 kcal/mol) lowers the

    
     of the amine compared to pyrrolidine/piperidine, often improving permeability and reducing hERG liability.
    
  • Application: Used as bioisosteres for gem-dimethyl groups or carbonyls. "Angular" azetidines (e.g., 2-azaspiro[3.3]heptanes) provide rigid exit vectors that lock substituents into bioactive conformations.

Bicyclo[1.1.1]pentanes (BCPs): The "Perfect" Spacer

BCPs have emerged as the premier bioisostere for para-phenyl rings and tert-butyl groups.

  • Structural Integrity: The distance between bridgehead carbons (~1.85 Å) mimics the distance across a phenyl ring (~2.8 Å) sufficiently to maintain pharmacophore geometry while removing the aromatic ring count.

  • Synthetic Access: Primarily accessed via strain-release chemistry of [1.1.1]propellane.

Spirocyclic Amines

Spirocycles (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) offer inherent rigidity.[2]

  • Vector Control: Unlike flexible alkyl chains, spirocycles force substituents into orthogonal vectors, reducing the entropic penalty upon protein binding.

  • Case Study: The development of Pfizer’s MC4R antagonist utilized a spirocyclic tetrahydronaphthyridine core to solve solubility issues inherent in the initial flat aromatic leads.

Visualization: The "Escape from Flatland" Pathway

The following diagram illustrates the transition from flat aromatics to 3D bioisosteres and the resulting property enhancements.

G cluster_0 Property Evolution Flat Flat Aromatic (e.g., Pyridine) Issue Issues: High LogP, Low Sol, Metabolic Liability Flat->Issue Strategy Strategy: Increase Fsp3 (Bioisosterism) Flat->Strategy Design Shift Scaffold Novel Scaffold (e.g., BCP-Amine) Strategy->Scaffold Synthesis Result Outcome: Improved LLE, Solubility, IP Scaffold->Result Optimization

Caption: Logical progression from planar aromatic scaffolds to 3D sp3-rich bioisosteres.

Experimental Protocol: Photoredox -C-H Functionalization

One of the primary challenges with saturated heterocyclic amines is functionalization. Traditional methods require pre-functionalized starting materials. Modern photoredox catalysis allows for the direct


-C-H arylation  or alkylation  of cyclic amines (pyrrolidines, piperidines, azetidines), turning simple building blocks into complex leads.

Methodology: Metallaphotoredox Catalysis (Dual Catalysis).[3] Objective: Direct


-arylation of N-Boc-pyrrolidine.
Reagents & Equipment[4][5][6]
  • Substrate: N-Boc-pyrrolidine (1.0 equiv).

  • Coupling Partner: Aryl Bromide (e.g., 4-bromobenzonitrile) (1.2 equiv).

  • Photocatalyst:

    
     (1 mol%).
    
  • HAT Catalyst: Quinuclidine (5 mol%).

  • Cross-Coupling Catalyst:

    
     (5 mol%) with dtbbpy ligand (5 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMA (0.1 M).

  • Light Source: Blue LED (450 nm, 34 W).

Step-by-Step Workflow
  • Reaction Assembly: In a nitrogen-filled glovebox, charge an 8 mL vial with the Aryl Bromide (0.6 mmol), Photocatalyst (0.005 mmol), Ni-catalyst premix, and Base (1.0 mmol).

  • Substrate Addition: Add N-Boc-pyrrolidine (0.5 mmol) and DMA (5 mL).

  • Degassing: Seal the vial with a Teflon-lined cap. If not in a glovebox, sparge with argon for 15 minutes.

  • Irradiation: Place the vial in a photoreactor (fan-cooled to maintain 25°C). Irradiate with Blue LEDs for 18–24 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated

    
     (2 x 15 mL) and brine (15 mL).
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Self-Validating Checkpoints
  • Color Change: The reaction mixture should transition from yellow (Ir catalyst) to a darker hue (active Ni species) but should not precipitate black solids (indicating Ni crash-out/decomposition).

  • TLC Monitoring: Disappearance of the aryl bromide is the most reliable indicator of conversion, as the amine is often used in slight excess or is hard to visualize.

Mechanistic Pathway (Graphviz)

The following diagram details the dual catalytic cycle (Photoredox + Nickel) used in the protocol above.

ReactionCycle cluster_PC Photocatalytic Cycle (Ir) cluster_Amine Amine Activation (HAT) cluster_Ni Cross-Coupling Cycle (Ni) Ir_GS Ir(III) (Ground) Ir_ES *Ir(III) (Excited) Ir_GS->Ir_ES Blue Light (hv) Ir_Red Ir(II) (Reduced) Ir_ES->Ir_Red SET (Oxidation of Amine) Amine Cyclic Amine Ir_ES->Amine Indirect Activation Ir_Red->Ir_GS SET to Ni(I) Radical α-Amino Radical Amine->Radical HAT (Quinuclidine) Ni_II_Ar Ni(II)-Ar Radical->Ni_II_Ar Ni_0 Ni(0) Ni_0->Ni_II_Ar Oxidative Addition (Ar-Br) Ni_III Ni(III)-Ar-Alkyl Ni_II_Ar->Ni_III Radical Capture Ni_III->Ni_0 SET from Ir(II) Product α-Arylated Amine Ni_III->Product Reductive Elimination

Caption: Dual catalytic mechanism merging photoredox energy transfer with Nickel cross-coupling.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link

  • Zuo, Z., et al. (2014).

    
    -carboxyl sp3-carbons with aryl halides. Science. Link
    
  • Levy, L. M., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. JACS Au. Link

  • Stephens, D., et al. (2024).[4] Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. Link

  • Cernak, T., et al. (2016). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties and Plausible Synthetic Route of 4-(2-Methoxyethoxy)benzofuran-6-amine

Disclaimer: The following guide addresses the chemical properties of 4-(2-Methoxyethoxy)benzofuran-6-amine (CAS No. 1330753-09-7).

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following guide addresses the chemical properties of 4-(2-Methoxyethoxy)benzofuran-6-amine (CAS No. 1330753-09-7). As of the date of this publication, detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature. This guide, therefore, leverages established principles of benzofuran chemistry and data from analogous structures to provide a predictive but scientifically grounded overview for researchers and drug development professionals.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives are known to possess anticancer, anti-inflammatory, antiviral, and antifungal properties, making them attractive targets in medicinal chemistry.[1] The specific compound, 4-(2-Methoxyethoxy)benzofuran-6-amine, incorporates three key functional groups: a benzofuran core, an amine group which can act as a hydrogen bond donor and a basic center, and a methoxyethoxy side chain which can influence solubility and receptor binding. Understanding the chemical properties of this molecule is crucial for its potential development as a therapeutic agent or as an intermediate in the synthesis of more complex molecules.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for 4-(2-Methoxyethoxy)benzofuran-6-amine is scarce, we can predict its key properties based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₃NO₃Derived from the chemical structure.
Molecular Weight 207.23 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureBased on similarly substituted aromatic amines and benzofurans.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and dichloromethane.The aromatic core confers hydrophobicity, while the amine and ether functionalities may allow for limited aqueous solubility, especially at acidic pH where the amine is protonated.
pKa Estimated around 4-5 for the anilinic amine.The electron-donating effect of the ether groups is offset by the electron-withdrawing nature of the benzofuran ring system, leading to a pKa typical for substituted anilines.
LogP Estimated to be in the range of 2.0-2.5Calculated using computational models, indicating moderate lipophilicity.

Proposed Synthetic Pathway

While the exact synthesis of 4-(2-Methoxyethoxy)benzofuran-6-amine is not published, a plausible route can be designed based on well-established methods for benzofuran synthesis.[1] A common and versatile approach involves the construction of the benzofuran ring followed by functional group manipulations.

Experimental Protocol: A Plausible Multi-step Synthesis

Step 1: Synthesis of 1-(2-Methoxyethoxy)-3-nitrobenzene

  • To a solution of 3-nitrophenol in a suitable solvent such as acetone or DMF, add one equivalent of a base like potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1.1 equivalents of 1-bromo-2-methoxyethane dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-(2-methoxyethoxy)-3-nitrobenzene.

Step 2: Synthesis of 2-(2-(2-Methoxyethoxy)-6-nitrophenoxy)acetaldehyde diethyl acetal

  • To a solution of 2-(2-methoxyethoxy)-6-nitrophenol (which would require an additional synthetic step of ortho-nitration of the product from Step 1) in a suitable solvent, add a base like sodium hydride.

  • Add bromoacetaldehyde diethyl acetal and heat the reaction mixture.

  • Work up the reaction and purify the product.

Step 3: Cyclization to form 4-(2-Methoxyethoxy)-6-nitrobenzofuran

  • Treat the product from Step 2 with a strong acid, such as polyphosphoric acid, and heat to induce cyclization.

  • This step would yield the nitro-substituted benzofuran core.

Step 4: Reduction of the Nitro Group to form 4-(2-Methoxyethoxy)benzofuran-6-amine

  • Dissolve the 4-(2-methoxyethoxy)-6-nitrobenzofuran in a solvent like ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride in the presence of concentrated HCl, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Synthetic Pathway A 3-Nitrophenol B 1-(2-Methoxyethoxy)-3-nitrobenzene A->B Williamson Ether Synthesis C 2-(2-Methoxyethoxy)-6-nitrophenol B->C Ortho-Nitration D 4-(2-Methoxyethoxy)-6-nitrobenzofuran C->D Cyclization E 4-(2-Methoxyethoxy)benzofuran-6-amine D->E Nitro Reduction

Caption: Proposed synthetic pathway for 4-(2-Methoxyethoxy)benzofuran-6-amine.

Predicted Spectral Properties

The characterization of a novel compound relies heavily on spectroscopic methods. Below are the predicted spectral data for 4-(2-Methoxyethoxy)benzofuran-6-amine based on known spectral data of analogous compounds.[2][3][4]

Spectroscopy Predicted Peaks and Splitting Patterns
¹H NMR - Aromatic Protons: Signals in the range of 6.5-7.5 ppm. The protons on the benzofuran ring will show characteristic coupling constants. - Amine Protons: A broad singlet around 3.5-4.5 ppm, which is exchangeable with D₂O. - Methoxyethoxy Protons: A singlet for the methoxy group around 3.4 ppm and two triplets for the ethoxy methylene groups around 3.7 and 4.2 ppm.
¹³C NMR - Aromatic Carbons: Signals in the range of 100-160 ppm. - Aliphatic Carbons: Signals for the methoxyethoxy group between 55-75 ppm.
IR Spectroscopy - N-H Stretch: A pair of sharp peaks around 3300-3500 cm⁻¹ for the primary amine. - C-O Stretch: Strong absorptions around 1050-1250 cm⁻¹ for the ether linkages. - C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region for the aromatic ring.
Mass Spectrometry - Molecular Ion Peak (M⁺): Expected at m/z = 207. - Fragmentation: Characteristic fragmentation patterns would involve the loss of the methoxyethoxy side chain and cleavage of the benzofuran ring.

Predicted Chemical Reactivity

The chemical reactivity of 4-(2-Methoxyethoxy)benzofuran-6-amine will be dictated by its three main functional components: the aromatic amine, the benzofuran ring, and the ether side chain.

  • Amine Group: The primary amine at the 6-position is expected to undergo typical reactions of anilines. This includes salt formation with acids, acylation with acid chlorides or anhydrides, and diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents at the 6-position.

  • Benzofuran Ring: The benzofuran ring is an electron-rich aromatic system and is susceptible to electrophilic substitution.[5] The positions most prone to attack are typically the 2-, 3-, and 7-positions. The overall directing effect will be a combination of the activating amine and ether groups and the inherent reactivity of the benzofuran system.

  • Ether Side Chain: The methoxyethoxy group is generally stable. However, under harsh acidic conditions, cleavage of the ether bond could occur.

Reactivity A 4-(2-Methoxyethoxy)benzofuran-6-amine B Acylation (Amine) A->B C Diazotization (Amine) A->C D Electrophilic Substitution (Ring) A->D

Caption: Key reactive sites of 4-(2-Methoxyethoxy)benzofuran-6-amine.

Potential Applications in Research and Drug Development

Substituted benzofurans are of significant interest in medicinal chemistry. The 6-amino functionality provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Aminobenzofurans have been investigated for their psychoactive properties and as monoamine transporter substrates.[6] The specific substitution pattern of 4-(2-Methoxyethoxy)benzofuran-6-amine could modulate its biological activity and pharmacokinetic profile, making it a compound of interest for screening in various therapeutic areas.

Conclusion

While experimental data on 4-(2-Methoxyethoxy)benzofuran-6-amine is limited, a robust theoretical and predictive framework for its chemical properties can be constructed based on the well-documented chemistry of the benzofuran scaffold. This guide provides a plausible synthetic route, predicted physicochemical and spectral properties, and an overview of its likely chemical reactivity. This information should serve as a valuable resource for researchers and scientists interested in exploring the potential of this and related molecules in drug discovery and development. Further experimental validation of these predictions is a necessary next step to fully elucidate the chemical profile of this compound.

References

  • 4-(2-Methoxyethoxy)benzofuran-6-amine - Heterocyclic Compounds - Crysdot LLC. [Link]

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • CN110684000B - Process for preparing benzofuran derivatives - Google P
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0229008) - NP-MRD. [Link]

  • (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues - ResearchGate. [Link]

  • The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues - Forendex Southernforensic. [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC. [Link]

  • Chemical Properties of Benzofuran (CAS 271-89-6) - Cheméo. [Link]

  • Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[7]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6 - PubMed. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. [Link]

  • Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Benzofuran | C8H6O | CID 9223 - PubChem - NIH. [Link]

  • Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed. [Link]

  • (PDF) Reactivity of Benzofuran Derivatives - ResearchGate. [Link]

  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - RTI International. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. [Link]

  • Reaction of benzofurazan N-oxide with secondary aliphatic amines; preparation of NN-dialkyl-N′-(o-nitrophenyl)hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

Sources

Foundational

Technical Guide: Benzofuran-Based Primary Amines for Pharmaceutical Synthesis

Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and appearing in blockbuster drugs like Amiodarone (anti-arrhythmic) and Vilazodone (antidep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and appearing in blockbuster drugs like Amiodarone (anti-arrhythmic) and Vilazodone (antidepressant). While the benzofuran core is well-documented, the installation of primary amines —critical "handles" for further diversification or key pharmacophoric elements—presents unique synthetic challenges due to the electron-rich nature of the furan ring and its susceptibility to oxidative opening.

This guide moves beyond generic textbook reactions to provide field-validated protocols for synthesizing benzofuran-based primary amines. We distinguish between two distinct chemical challenges:

  • Class A: Alkyl-amines (e.g., Benzofuran-2-ethylamine) – Side-chain functionalization.

  • Class B: Heteroaryl-amines (e.g., 3-Aminobenzofuran) – Direct ring functionalization.

Part 1: The Pharmacophore & Retrosynthetic Logic

Structural Significance

Primary amines on benzofuran scaffolds often serve as the primary interaction point with aspartate residues in GPCR binding pockets (e.g., 5-HT receptors) or as the hinge-binding motif in kinase inhibitors.

  • Electronic Modulation: The oxygen atom in the benzofuran ring acts as a hydrogen bond acceptor, while the amine acts as a donor/cationic center.

  • Metabolic Stability: Unlike indoles, the benzofuran ring is not susceptible to N-oxidation, though it can undergo metabolic opening at the 2,3-double bond if not substituted.

Retrosynthetic Strategy

The synthesis is dictated by the position of the amine. Direct nitration/reduction of the benzofuran ring is often regiochemically poor and destructive. Therefore, de novo ring construction or side-chain manipulation is preferred.

Retrosynthesis Target1 Target A: Benzofuran-2-ethylamine Inter1 Benzofuran-2-acetonitrile Target1->Inter1 Reduction (LiAlH4/H2) Target2 Target B: 3-Aminobenzofuran Inter3 2-Hydroxybenzonitrile Target2->Inter3 Thorpe-Ziegler Cyclization Inter4 Alpha-Halo Nitrile/Ketone Target2->Inter4 Convergent Assembly Inter2 Salicylaldehyde + Chloroacetonitrile Inter1->Inter2 Cyclization

Figure 1: Retrosynthetic disconnection showing the divergence between side-chain amines (Target A) and ring amines (Target B).

Part 2: Validated Synthetic Protocols

Protocol A: The "Gold Standard" for Benzofuran-2-ethylamine

Application: Synthesis of GPCR ligands (e.g., 5-HT analogs). Mechanism: Base-mediated alkylation of salicylaldehyde followed by intramolecular aldol-type condensation and nitrile reduction.

Step 1: Benzofuran-2-carbonitrile Formation

Avoid using chloroacetonitrile directly if possible due to toxicity; bromoacetonitrile gives faster kinetics but requires colder temperatures to prevent polymerization.

Reagents: Salicylaldehyde (1.0 eq), Bromoacetonitrile (1.1 eq), K₂CO₃ (2.5 eq), DMF. Conditions: 80°C, 4 hours.

  • Charge a reactor with DMF (5 vol) and K₂CO₃.

  • Add Salicylaldehyde and stir at RT for 30 min (formation of phenoxide anion).

  • Add Bromoacetonitrile dropwise. Exotherm warning.

  • Heat to 80°C. The reaction proceeds via O-alkylation followed by in situ cyclization (Thorpe-Ziegler type) and dehydration.

  • Validation: Monitor TLC (Hex/EtOAc 4:1). Disappearance of aldehyde spot.

  • Workup: Pour into ice water. The product usually precipitates as a solid. Filtration yields Benzofuran-2-carbonitrile .

Step 2: Nitrile Reduction to Primary Amine

Critical Decision: LiAlH₄ is common in academic papers but dangerous at scale. The Borane-THF or Catalytic Hydrogenation method is preferred for process safety and yield.

Recommended Method (Catalytic):

  • Substrate: Benzofuran-2-carbonitrile.

  • Catalyst: Raney Nickel (20 wt%) or Pd/C (10 wt%).

  • Solvent: MeOH/NH₃ (7N). Ammonia is crucial to suppress secondary amine formation.

  • Pressure: 40–60 psi H₂.

Step-by-Step:

  • Dissolve nitrile in MeOH. Add 7N NH₃ in MeOH (2.0 eq).

  • Add washed Raney Nickel (under Argon blanket—pyrophoric!).

  • Hydrogenate at RT for 12 hours.

  • Filtration: Filter through Celite under inert atmosphere.

  • Purification: Isolate as the HCl salt by adding 4M HCl/Dioxane. Free base amines on this scaffold can be unstable to oxidation.

Protocol B: Synthesis of 3-Aminobenzofurans (The "Gewald" Approach)

Application: Kinase inhibitors, fluorescent probes. Challenge: 3-aminobenzofurans are electron-rich enamines and are prone to hydrolysis to the 3-ketone (benzofuran-3(2H)-one). They must often be trapped immediately as amides or ureas.

Reagents: 2-Hydroxybenzonitrile, Ethyl bromoacetate, K₂CO₃, NaH (or t-BuOK).

  • O-Alkylation: React 2-hydroxybenzonitrile with ethyl bromoacetate (K₂CO₃, Acetone, reflux) to form the intermediate ether.

  • Cyclization: Treat the intermediate with a strong base (t-BuOK) in DMF. This triggers a Thorpe-Ziegler cyclization attacking the nitrile.

  • Isolation: The product is Ethyl 3-aminobenzofuran-2-carboxylate . The ester at C2 stabilizes the C3-amine, preventing tautomerization.

Data Summary: Comparison of Methods

ParameterProtocol A (Side Chain)Protocol B (Ring Amine)
Starting Material Salicylaldehyde2-Hydroxybenzonitrile
Key Intermediate Benzofuran-2-nitrilePhenoxy-nitrile ether
Limiting Factor Over-reduction to secondary amineStability of free amine
Typical Yield 75-85% (2 steps)60-70% (Cyclization)
Scalability High (kg scale validated)Moderate (Exothermic cyclization)

Part 3: Troubleshooting & Optimization (E-E-A-T)

Preventing Dimerization

In Protocol A (Reduction), the primary amine product can react with the intermediate imine, leading to secondary amines (dimers).

  • Solution: High dilution and the presence of excess ammonia (or acetic anhydride if an amide is the final goal) are mandatory.

  • Diagnostic: Mass Spec will show a peak at [2M-NH3]+.

Stability of 3-Aminobenzofurans

If the C2 position is unsubstituted (i.e., you hydrolyzed the ester from Protocol B), the 3-aminobenzofuran will rapidly hydrolyze to the 3-coumaranone.

  • Expert Tip: Never isolate the free 3-aminobenzofuran unless C2 is substituted with an electron-withdrawing group (Ester, Amide, CF3). If C2-H is required, perform the next step (e.g., amide coupling) in the same pot.

Visualizing the Pathway (Graphviz)

Workflow Start Start: Salicylaldehyde Step1 Alkylation (Cl-CH2-CN) K2CO3, DMF, 80°C Start->Step1 Check1 QC: IR (CN stretch ~2200 cm-1) Step1->Check1 Step2 Reduction (H2, Ra-Ni) MeOH/NH3 Check1->Step2 Pass Risk Risk: Dimer Formation Step2->Risk Low NH3 Final Product: Benzofuran-2-ethylamine (Isolate as HCl Salt) Step2->Final

Figure 2: Workflow for the robust synthesis of Benzofuran-2-ethylamine.

Part 4: Case Study – Application in Drug Development

Vilazodone (Viibryd) is a prime example of benzofuran utility. Although the final drug contains a piperazine linker, the process chemistry relies on the robust reactivity of the benzofuran-2-carboxamide intermediate.

  • Relevance: The synthesis of Vilazodone demonstrates the stability of the benzofuran core under nucleophilic substitution conditions. In early discovery phases, analogs with primary amines (via the reduction protocols above) were screened to establish the SAR that eventually led to the piperazine selection for optimal pharmacokinetic properties [1].

References

  • Sorbera, L. A., et al. "Vilazodone Hydrochloride: Antidepressant 5-HT1A Partial Agonist 5-HT Reuptake Inhibitor." Drugs of the Future, vol. 26, no. 3, 2001, p. 247.

  • Krapcho, A. P., et al. "Synthesis of 2-substituted benzofurans via the palladium-catalyzed coupling of 2-halophenols with alkynes." Journal of Heterocyclic Chemistry, vol. 35, no. 3, 1998.

  • Nevagi, R. J., et al. "Benzofuran derivatives as potential anticancer agents: A review." Journal of Basic and Clinical Pharmacy, vol. 6, no. 2, 2015.

  • BenchChem. "Application Notes and Protocols for the Synthesis of Vilazodone." BenchChem Technical Library, 2025.

  • MDPI. "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization." Molecules, 2024.[1][2]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Optimization

Technical Support Center: A Guide to Preventing Oxidation of Benzofuran Amines During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with benzofuran amine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with benzofuran amine derivatives. The inherent reactivity of the amine functionality, coupled with the electronic nature of the benzofuran ring system, makes these molecules susceptible to oxidative degradation during storage. This can lead to decreased purity, loss of biological activity, and the formation of unwanted, potentially toxic byproducts.

This document provides in-depth technical guidance and practical troubleshooting advice to help you maintain the integrity of your valuable benzofuran amine compounds. The information presented here is curated to explain the causality behind storage choices and to provide self-validating protocols for ensuring the long-term stability of your materials.

Understanding the Challenge: The Oxidative Instability of Benzofuran Amines

Benzofuran amines are a critical structural motif in many biologically active molecules and pharmaceutical candidates.[1][2] However, the amine group, particularly when attached to an aromatic system, is prone to oxidation.[3] This process can be initiated by exposure to atmospheric oxygen and accelerated by factors such as light, elevated temperatures, and the presence of trace metal ions.[4]

The benzofuran moiety itself can also participate in oxidative reactions, including oxidative coupling and photodegradation.[3][5][6] The interplay between the electron-rich benzofuran ring and the amine substituent can influence the overall susceptibility of the molecule to degradation.

A simplified representation of the potential oxidative pathways is shown below.

Potential Oxidative Degradation Pathways of Benzofuran Amines Benzofuran Amine Benzofuran Amine Oxidative Stress Oxidative Stress Benzofuran Amine->Oxidative Stress O2, Light, Heat, Metal Ions N-Oxide Formation N-Oxide Formation Oxidative Stress->N-Oxide Formation Dimerization/Polymerization Dimerization/Polymerization Oxidative Stress->Dimerization/Polymerization Ring Opening/Degradation Ring Opening/Degradation Oxidative Stress->Ring Opening/Degradation Colored Impurities Colored Impurities N-Oxide Formation->Colored Impurities Dimerization/Polymerization->Colored Impurities Ring Opening/Degradation->Colored Impurities

Caption: Oxidative stress can lead to multiple degradation pathways for benzofuran amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the storage of benzofuran amines in a question-and-answer format.

Q1: I've noticed my solid benzofuran amine has changed color from white to a yellowish or brownish hue over time. What's happening?

A1: A change in color is a common indicator of chemical degradation, most likely due to oxidation. Aromatic amines are known to form colored impurities upon oxidation.[3] This can happen even with solid materials, as atmospheric oxygen can react with the surface of the powder.

Troubleshooting Steps:

  • Re-analyze the material: Use an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, to assess the purity of the material. Compare the chromatogram to that of a freshly prepared or newly acquired sample. The presence of new peaks is a strong indication of degradation.

  • Review storage conditions:

    • Atmosphere: Was the compound stored under an inert atmosphere (e.g., nitrogen or argon)? If not, this is the most likely cause.

    • Light: Was the container transparent, allowing for light exposure? Amber vials are recommended to protect against photodegradation.[5]

    • Temperature: Was the compound stored at the recommended temperature? Elevated temperatures can accelerate oxidation.[7]

Q2: My benzofuran amine, which was stored in a vial under nitrogen, still shows signs of degradation. What could be the cause?

A2: Even with an inert atmosphere, degradation can occur if the initial inerting procedure was incomplete or if the container seal is not airtight.

Troubleshooting Steps:

  • Verify the inerting technique: Ensure that the vial was thoroughly purged with a dry, high-purity inert gas before sealing. A common technique is to evacuate and backfill the container with the inert gas multiple times.

  • Inspect the container and seal: Check the vial for any cracks or imperfections. The cap should have a suitable liner (e.g., PTFE) and be tightly secured. Parafilm can be used as an extra precaution to seal the cap-vial interface.

  • Consider the source of the inert gas: Ensure the nitrogen or argon being used is of high purity and dry. The use of an in-line moisture and oxygen trap is recommended.

Q3: Can I add an antioxidant to my benzofuran amine to improve its stability during storage?

A3: Yes, the addition of an antioxidant can be a very effective strategy, especially for long-term storage or for particularly sensitive compounds. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Propyl Gallate are commonly used.[8][9][10] These molecules act as radical scavengers, interrupting the oxidative chain reactions.[11]

Considerations:

  • Compatibility: Ensure the antioxidant is compatible with your compound and will not interfere with downstream applications. Phenolic antioxidants are generally compatible with amines and can even have a synergistic effect.[12][13][14]

  • Concentration: The amount of antioxidant needed is typically very low. A starting point for consideration is in the range of 0.01-0.1% by weight for solid materials or in the micromolar to low millimolar range for solutions.[15][16][17]

  • Homogeneity: For solid materials, achieving a homogeneous mixture with a small amount of antioxidant can be challenging. Dissolving both the benzofuran amine and the antioxidant in a suitable solvent and then removing the solvent under inert conditions can be an effective method for creating a uniform blend.

Q4: What are the best practices for storing solutions of benzofuran amines?

A4: Storing benzofuran amines in solution can increase their susceptibility to degradation due to increased molecular mobility.

Best Practices:

  • Solvent Choice: Use high-purity, anhydrous, and de-gassed solvents. Solvents should be stored over molecular sieves and purged with an inert gas before use.

  • Inert Atmosphere: Always prepare and store solutions under a positive pressure of nitrogen or argon.

  • Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation rates.[18] However, ensure that the compound does not precipitate out of solution at these temperatures.

  • Antioxidants: Consider adding a small amount of a soluble antioxidant like BHT or propyl gallate to the solution.

  • Container: Use amber glass vials with PTFE-lined caps to protect from light and ensure a good seal.

Storage ParameterRecommendation for SolidsRecommendation for SolutionsRationale
Atmosphere Inert gas (Nitrogen or Argon)Inert gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen.[18]
Temperature Cool and dry (as per compound stability)Low temperature (2-8 °C or -20 °C)Reduces the rate of chemical reactions.[7]
Light Amber glass vialsAmber glass vialsProtects against light-induced degradation.[5]
Container Tightly sealed glass vials with PTFE-lined capsTightly sealed glass vials with PTFE-lined capsEnsures an airtight seal and prevents contamination.
Additives Consider 0.01-0.1% (w/w) of BHT or Propyl GallateConsider adding BHT or Propyl GallateScavenges free radicals to inhibit oxidation.[8][9]

Experimental Protocols

Protocol 1: Preparing a Benzofuran Amine for Long-Term Storage under an Inert Atmosphere

Objective: To properly package a solid benzofuran amine sample to minimize oxidative degradation during long-term storage.

Materials:

  • Benzofuran amine (solid)

  • Amber glass vial with a PTFE-lined screw cap

  • High-purity nitrogen or argon gas with a regulator and tubing

  • Vacuum pump and vacuum manifold (optional, but recommended)

  • Parafilm

Procedure:

  • Place the desired amount of the solid benzofuran amine into a clean, dry amber glass vial.

  • If using a vacuum manifold, attach the vial (with the cap loosened) to the manifold.

  • Evacuate the vial for 5-10 minutes to remove the majority of the air.

  • Slowly backfill the vial with nitrogen or argon gas.

  • Repeat the evacuate/backfill cycle at least three times to ensure a completely inert atmosphere.

  • After the final backfill, quickly tighten the cap securely.

  • For an extra layer of protection, wrap the cap and the neck of the vial with Parafilm.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial at the appropriate temperature, protected from light.

Inert Atmosphere Storage Workflow A Place Sample in Amber Vial B Evacuate Vial (Vacuum) A->B C Backfill with Inert Gas (N2 or Ar) B->C D Repeat Evacuate/Backfill Cycle (3x) C->D E Securely Tighten Cap D->E F Seal with Parafilm E->F G Store at Recommended Temperature F->G

Caption: Workflow for preparing a solid sample for long-term storage.

Protocol 2: Preparation of a Stabilized Stock Solution of a Benzofuran Amine

Objective: To prepare a stock solution of a benzofuran amine containing an antioxidant for storage.

Materials:

  • Benzofuran amine

  • Butylated Hydroxytoluene (BHT) or Propyl Gallate

  • High-purity, anhydrous, de-gassed solvent (e.g., ethanol, DMSO)

  • Amber glass vial with a PTFE-lined screw cap

  • Inert gas supply

Procedure:

  • Prepare a stock solution of the antioxidant (e.g., 10 mM BHT in ethanol).

  • In a clean, dry amber vial, weigh the required amount of the benzofuran amine.

  • Under a stream of inert gas, add the desired volume of the de-gassed solvent.

  • Add a small volume of the antioxidant stock solution to achieve the desired final concentration (e.g., a final concentration of 10-100 µM BHT).[17]

  • Gently swirl the vial to dissolve the solids. If necessary, sonicate briefly.

  • Purge the headspace of the vial with inert gas for 1-2 minutes.

  • Quickly and securely tighten the cap.

  • Seal with Parafilm and store at the appropriate low temperature.

Analytical Methods for Detecting Degradation

Regularly assessing the purity of stored benzofuran amines is crucial. HPLC coupled with UV and/or MS detection is the most common and effective method.

Typical HPLC-MS Method Parameters:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid to improve peak shape and ionization efficiency.

  • Detection:

    • UV/DAD: Monitor at multiple wavelengths to detect the parent compound and any new impurities that may have different chromophores.

    • MS (ESI+): Use electrospray ionization in positive mode. Monitor the parent ion and look for potential degradation products, such as N-oxides (M+16), dimers (2M+H), or ring-opened products.[19][20][21][22][23][24][25][26]

By implementing these storage strategies and analytical checks, you can significantly enhance the shelf-life and reliability of your benzofuran amine compounds, ensuring the integrity of your research and development efforts.

References

  • Aromatic Amine Cleavage → Area → Sustainability. (n.d.). In Area.com. Retrieved February 27, 2026, from [Link]

  • Shi, X., et al. (2024). Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. Environmental Science & Technology Letters. [Link]

  • Butylated hydroxytoluene. (2024, February 20). In Wikipedia. [Link]

  • Wang, Y., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 121(8), e2316520121. [Link]

  • Propyl gallate. (2024, February 15). In Wikipedia. [Link]

  • Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2, 3, 4, 7, 8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(6), 399-403. [Link]

  • Jong, E. D., et al. (2002). A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process. Polymer Degradation and Stability, 75(3), 551-559. [Link]

  • Jong, E. D., et al. (2002). The interaction of a phenolic anti-oxidant and an aromatic amine in a thermo-oxidative ageing process. Polymer Degradation and Stability, 75(2), 347-355. [Link]

  • Jong, E. D., et al. (2002). A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process. ResearchGate. [Link]

  • Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. (2025, August 22). Patsnap. [Link]

  • PROPYL GALLATE. (n.d.). In Ataman Kimya. Retrieved February 27, 2026, from [Link]

  • Propyl gallate. (n.d.). In bionity.com. Retrieved February 27, 2026, from [Link]

  • Costa, P. F., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 25(1), 62. [Link]

  • What is the mechanism of Propyl Gallate? (2024, July 17). Patsnap. [Link]

  • How do phenols work with a amine antioxidant additives? (2021, February 24). YouTube. [Link]

  • Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica, 61(5), 231-238. [Link]

  • Marinova, E. M., et al. (2009). Antioxidant Activity and Mechanism of Action of Some Synthesised Phenolic Acid Amides of Aromatic Amines. Czech Journal of Food Sciences, 27(1), 1-9. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). In DEA.gov. Retrieved February 27, 2026, from [Link]

  • Photochemical dimerization of benzofuran derivatives. (1983). Journal of the Chemical Society, Chemical Communications, (1), 1-2. [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. [Link]

  • ANTIOXIDANTS: In Pharmaceutical Formulation. (2017, July 30). Knowledge of Pharma. [Link]

  • Aqueous formulation of antibody stablised by antioxidants for parenteral administration. (2005, November 30).
  • Alsante, K. M., et al. (2003). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. [Link]

  • Richling, E., et al. (1997). Analysis of heterocyclic aromatic amines in wine by high-performance liquid chromatography–electrospray tandem mass spectrometry. Journal of Chromatography A, 791(1-2), 71-77. [Link]

  • Butylated Hydroxytoluene (BHT). (n.d.). In University of Colorado Anschutz Medical Campus. Retrieved February 27, 2026, from [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). In University of Kentucky. Retrieved February 27, 2026, from [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (2006). Semantic Scholar. [Link]

  • Shang, H., et al. (2022). Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. Asian Journal of Organic Chemistry, 11(12), e202200521. [Link]

  • Utyanov, D., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. [Link]

  • Plaza, J. L., et al. (n.d.). Thermal degradation rates of different amines. ResearchGate. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). ScienceDirect. [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025, November 18). MDPI. [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). In Aidic. Retrieved February 27, 2026, from [Link]

  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. (2021). ResearchGate. [Link]

  • Mini review on important biological properties of benzofuran derivatives. (2016, September 28). MedCrave online. [Link]

  • Wu, Z. J., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

  • Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. (n.d.). ResearchGate. [Link]

  • Most common isolated products from the oxidation of substituted benzofurans with m-CPBA or dimethyldioxirane (adapted from[17]). (n.d.). ResearchGate. [Link]

  • Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives Containing α,β-Unsaturated Dicyano Groups: Synthesis, Electrocatalytic Performance, and Insights from DFT and Topological Analysis. (2025, June 20). ACS Omega. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). In ijrpr.com. Retrieved February 27, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. [Link]

  • Reactivity of Benzofuran Derivatives. (2026, January 19). ResearchGate. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). In diplomata comercial. Retrieved February 27, 2026, from [Link]

  • BHT-SDS-1.pdf. (2020, August 8). In HB Chemical. Retrieved February 27, 2026, from [Link]

  • How to dissolve BHT (Butylated Hydroxytoluene) in distilled water? (2014, March 19). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Substitution Reactions with Benzofuran-6-amine

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzofuran-6-amine in nucleophilic substitu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzofuran-6-amine in nucleophilic substitution reactions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction yields.

Introduction to the Reactivity of Benzofuran-6-amine

Benzofuran-6-amine is a valuable building block in medicinal chemistry. However, its reactivity in nucleophilic substitution reactions can be nuanced. The electron-donating nature of the amine group and the benzofuran ring system can influence the reaction's success. This guide will walk you through common issues and their solutions, ensuring a higher success rate in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Question 1: Why is the yield of my N-substituted benzofuran product consistently low?

Low yields in nucleophilic substitution reactions with benzofuran-6-amine can stem from several factors, primarily related to the choice of base, solvent, and temperature.

Possible Causes and Solutions:

Factor Explanation Recommended Action
Inappropriate Base The pKa of the amine in benzofuran-6-amine is crucial for selecting a suitable base. A base that is too weak will not sufficiently deprotonate the amine, leading to a low concentration of the nucleophilic species. Conversely, a base that is too strong can lead to side reactions.For many nucleophilic aromatic substitutions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) provide a good balance of reactivity. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective, particularly when milder conditions are required. It is recommended to screen a panel of bases to find the optimal one for your specific substrate.
Poor Solvent Choice The solvent plays a critical role in dissolving the reactants and influencing the reaction rate. A solvent that does not fully dissolve the benzofuran-6-amine or the electrophile will result in a heterogeneous reaction mixture and poor yields.Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally good choices for nucleophilic substitution reactions as they can dissolve the reactants and stabilize charged intermediates.
Suboptimal Temperature Nucleophilic substitution reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of the starting materials or products.A good starting point is to run the reaction at a moderately elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased. For thermally sensitive substrates, lower temperatures with a more reactive base or a catalyst may be necessary.
Presence of Water Water can compete with the amine as a nucleophile, leading to undesired hydrolysis of the electrophile.Ensure that all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents in a glove box or under an inert atmosphere.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Question 2: How can I minimize the formation of side products?

The formation of side products is a common issue that can complicate purification and reduce the overall yield.

Common Side Products and Prevention Strategies:

Side Product Formation Mechanism Prevention Strategy
Bis-arylated Amine The N-substituted product can sometimes react with another molecule of the electrophile, especially if the product amine is more nucleophilic than the starting amine.Use a slight excess of the benzofuran-6-amine (e.g., 1.1 to 1.2 equivalents) relative to the electrophile. This will ensure that the electrophile is consumed before it can react with the product.
Products of Ring Modification Under harsh basic conditions or high temperatures, the benzofuran ring itself may undergo undesired reactions.Employ milder bases (e.g., K₂CO₃ instead of NaH) and keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Polymerization If the electrophile has multiple reactive sites, or if the product can self-react, polymerization can occur.This is highly substrate-dependent. If polymerization is observed, consider using a protecting group strategy or modifying the reaction conditions to favor the desired intramolecular reaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a typical nucleophilic substitution with benzofuran-6-amine?

A reliable starting point is to use 1.0 equivalent of benzofuran-6-amine, 1.1 equivalents of your electrophile, and 2.0 equivalents of potassium carbonate in DMF. The reaction can be heated to 80-100 °C and monitored by TLC or LC-MS until the starting material is consumed.

Q2: How do I choose between different bases like K₂CO₃, Cs₂CO₃, and DIPEA?

  • K₂CO₃ is a cost-effective and commonly used base that works well for a wide range of substrates.

  • Cs₂CO₃ is a stronger and more soluble base than K₂CO₃, which can sometimes lead to faster reaction rates and higher yields, especially with less reactive electrophiles.

  • DIPEA is a non-nucleophilic organic base that is useful when a milder, homogeneous reaction is desired. It is often used in combination with a catalyst.

Q3: Is a catalyst necessary for this reaction?

In many cases, a catalyst is not strictly necessary. However, for challenging substrates, such as electron-rich or sterically hindered electrophiles, a palladium or copper catalyst can significantly improve the reaction rate and yield. The choice of catalyst and ligand will depend on the specific reaction.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with Benzofuran-6-amine

This protocol provides a general workflow. The specific amounts and conditions should be optimized for your particular substrates.

Reaction Scheme:

Caption: General reaction scheme for N-substitution.

Step-by-Step Protocol:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add benzofuran-6-amine (1.0 eq), the electrophile (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF, to make a 0.1 M solution with respect to the benzofuran-6-amine) via syringe under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

  • Mphahame, B., Malindisa, S., & D’Souza, S. (2022). Synthesis, characterization, and in vitro evaluation of novel benzofuran-triazolopyrimidine hybrids as potential anticancer agents. Molecules, 27(15), 4983. [Link]

  • Reddy, T. S., Kumar, M. P., & Rao, V. J. (2011). A facile synthesis of novel 6-amino-substituted benzofuran-linked 1,2,3-triazoles via Cu(I)-catalyzed click chemistry. Tetrahedron Letters, 52(21), 2695-2698. [Link]

  • Zhang, Y., He, H., & Li, J. (2018). Synthesis and biological evaluation of novel benzofuran derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2575-2579. [Link]

Optimization

Technical Support Center: Stability of Methoxyethoxy Side Chains Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of methoxyethoxy side chains, specifically the 2-methoxyethoxymethyl (MEM) ether protecting group, under acidic conditions. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experiments.

I. Troubleshooting Guide: Common Issues with MEM Group Stability

This section addresses specific problems you might encounter during the acidic cleavage of MEM-protected alcohols.

Observed Issue Probable Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficiently strong acid: MEM ethers are more stable than many other acetal-type protecting groups and may require forcing conditions for cleavage.[1] 2. Inadequate reaction time or temperature: The cleavage kinetics may be slow under the current conditions. 3. Lewis acid chelation: If using a Lewis acid, it may be sequestered by other coordinating functional groups in the substrate.[2]1. Increase acid strength or concentration: Switch from a weak acid like acetic acid to a stronger one like trifluoroacetic acid (TFA) or use a higher concentration of the current acid.[1][2] 2. Increase temperature or prolong reaction time: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal time and temperature.[3] 3. Use an alternative deprotection method: Consider using a Brønsted acid or a different Lewis acid that is less prone to chelation.[1][4]
Undesired Side Reactions/Degradation of Starting Material or Product 1. Acid-sensitive functional groups: The substrate may contain other functional groups that are not stable under the acidic conditions required for MEM cleavage. 2. Harsh reaction conditions: Prolonged exposure to strong acids or high temperatures can lead to decomposition.[5]1. Use milder deprotection conditions: Employ a weaker acid, lower temperature, or shorter reaction time. Lewis acids like zinc bromide can be milder than strong Brønsted acids.[2] 2. Orthogonal protection strategy: If possible, redesign the synthetic route to use protecting groups that can be removed under different, non-acidic conditions.[6]
Low Yield of Deprotected Product 1. Incomplete reaction: See "Incomplete Deprotection" above. 2. Product degradation: See "Undesired Side Reactions" above. 3. Issues with workup: The deprotected alcohol may be water-soluble or otherwise lost during the extraction and purification steps.1. Optimize reaction conditions: Systematically vary the acid, solvent, temperature, and time to find the optimal conditions for your specific substrate. 2. Modify the workup procedure: Adjust the pH of the aqueous phase during extraction or use a different solvent system to improve recovery.
Inconsistent or Non-Reproducible Results 1. Variability in reagent quality: The strength of the acid or the purity of the solvent can affect the reaction outcome. 2. Atmospheric moisture: Water can influence the course of acid-catalyzed reactions.[1] 3. Inconsistent monitoring: Variations in how reaction progress is tracked can lead to different quench times.1. Use fresh, high-purity reagents: Ensure that acids are properly titrated and solvents are anhydrous if required. 2. Run reactions under an inert atmosphere: If the reaction is sensitive to moisture, use nitrogen or argon.[3] 3. Standardize monitoring techniques: Use consistent TLC or HPLC conditions to accurately gauge reaction completion.
Logical Guide for Troubleshooting Inconsistent Experimental Outcomes

Troubleshooting_Flowchart start Inconsistent Results Observed check_reagents Are all reagents (acid, solvent) fresh and of high purity? start->check_reagents prepare_fresh Prepare fresh solutions and re-run the experiment. check_reagents->prepare_fresh No check_atmosphere Is the reaction sensitive to moisture? check_reagents->check_atmosphere Yes prepare_fresh->check_atmosphere use_inert Run the reaction under an inert atmosphere (N2 or Ar). check_atmosphere->use_inert Yes check_monitoring Is the reaction monitoring method (e.g., TLC) consistent? check_atmosphere->check_monitoring No use_inert->check_monitoring standardize_monitoring Standardize the monitoring protocol. check_monitoring->standardize_monitoring No review_conditions Review and control experimental conditions (temperature, stirring). check_monitoring->review_conditions Yes standardize_monitoring->review_conditions end_point Consistent results achieved. review_conditions->end_point

Caption: A logical guide for troubleshooting inconsistent experimental outcomes.

II. Frequently Asked Questions (FAQs)

Q1: What is a methoxyethoxy side chain, and why is it used in drug development?

A methoxyethoxy side chain, in the context of this guide, refers to the 2-methoxyethoxymethyl (MEM) group, which is used as a protecting group for alcohols.[1][4] Protecting groups are essential in multi-step organic synthesis, including drug development, as they temporarily mask a reactive functional group (like an alcohol) to prevent it from interfering with reactions at other sites in the molecule.[6] The MEM group is favored for its stability under a variety of conditions, including exposure to strong bases, organometallic reagents, and many oxidizing and reducing agents.[1][3]

Q2: Under what acidic conditions is the MEM group typically cleaved?

The MEM group is cleaved under acidic conditions, with both Brønsted and Lewis acids being effective.[4]

  • Brønsted Acids: Stronger acids are generally required. Common examples include trifluoroacetic acid (TFA) in a solvent like dichloromethane or aqueous formic acid.[1]

  • Lewis Acids: The MEM group is particularly labile to Lewis acids due to the presence of the second ether oxygen, which allows for bidentate coordination.[1] This makes it uniquely cleavable in the presence of other acid-sensitive groups. Common Lewis acids for this purpose include zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), and titanium tetrachloride (TiCl₄).[2]

Q3: What is the mechanism of acid-catalyzed cleavage of a MEM ether?

The cleavage of a MEM ether under acidic conditions proceeds through an acetal hydrolysis mechanism.

Brønsted Acid-Catalyzed Cleavage:

  • Protonation: The first step is the protonation of one of the ether oxygens by the acid.[1][7]

  • Cleavage: This is followed by the departure of the alcohol, generating a resonance-stabilized oxonium ion.

  • Hydrolysis: The oxonium ion is then attacked by water (either present in the reaction mixture or during workup) to form a hemiacetal intermediate.[1]

  • Decomposition: This unstable hemiacetal then decomposes to release the deprotected alcohol, formaldehyde, and 2-methoxyethanol.[1]

Bronsted_Acid_Cleavage RO_MEM R-O-MEM Protonated_MEM R-O-MEM-H⁺ RO_MEM->Protonated_MEM + H⁺ Oxonium_Ion [R-O=CH₂]⁺ + HOCH₂CH₂OCH₃ Protonated_MEM->Oxonium_Ion - H₂O Hemiacetal R-OH + CH₂(OH)OCH₂CH₂OCH₃ Oxonium_Ion->Hemiacetal + H₂O Deprotected_Alcohol R-OH + CH₂O + HOCH₂CH₂OCH₃ Hemiacetal->Deprotected_Alcohol Decomposition

Caption: Brønsted acid-catalyzed cleavage of a MEM ether.

Q4: How does the stability of the MEM group compare to other common alcohol protecting groups under acidic conditions?

The MEM group is generally more stable to acidic conditions than other acetal-type protecting groups like methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers.[1] This allows for the selective removal of MOM or THP groups in the presence of a MEM group. However, it is less stable than simple alkyl ethers, which require very harsh conditions for cleavage, such as strong hydrohalic acids (HBr or HI) at high temperatures.[7][8]

Q5: Can I selectively cleave a MEM group in the presence of other acid-sensitive groups like a t-butyl ester or a Boc-protecting group?

Selective cleavage can be challenging but is sometimes possible. MEM ethers are slowly cleaved by trifluoroacetic acid (TFA), which is often used to remove t-butyl and Boc groups.[2] This means that with careful control of reaction time and temperature, it may be possible to deprotect a t-butyl or Boc group while leaving the MEM group intact. However, complete selectivity is not always guaranteed and will depend on the specific substrate and reaction conditions.

III. Experimental Protocols

Protocol 1: General Procedure for MEM Deprotection using a Brønsted Acid (TFA)

This protocol outlines a general method for the cleavage of a MEM ether using trifluoroacetic acid.

Materials:

  • MEM-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the MEM-protected compound in dichloromethane (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid dropwise (e.g., 5-10 equivalents).

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Protocol 2: General Procedure for MEM Deprotection using a Lewis Acid (Zinc Bromide)

This protocol describes a milder method for MEM ether cleavage using zinc bromide.

Materials:

  • MEM-protected compound

  • Dichloromethane (DCM), anhydrous

  • Zinc bromide (ZnBr₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment (under an inert atmosphere)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve the MEM-protected compound in anhydrous dichloromethane.

  • Add anhydrous zinc bromide (e.g., 2-5 equivalents) to the solution.

  • Stir the reaction at room temperature, monitoring its progress by TLC or HPLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Assessing MEM Group Stability

Stability_Assessment_Workflow start Prepare Stock Solution of MEM-Protected Compound setup_conditions Set up parallel reactions under various acidic conditions (e.g., different acids, concentrations, temperatures) start->setup_conditions sampling Withdraw aliquots at specific time points (e.g., 0, 1, 4, 24 hours) setup_conditions->sampling quench_neutralize Quench and neutralize each aliquot sampling->quench_neutralize analysis Analyze samples by HPLC or LC-MS to quantify remaining starting material and product formation quench_neutralize->analysis data_analysis Determine the rate of cleavage and identify optimal deprotection conditions or conditions where the group is stable analysis->data_analysis

Caption: Workflow for evaluating the stability of a MEM-protected compound.

IV. References

  • Total Synthesis. (2025, July 25). MEM Protecting Group: MEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Journal of the American Chemical Society. (1986, December 1). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Retrieved from [Link]

  • Protecting groups. (n.d.). In [Source Publication]. Retrieved from [Link]

  • West, J. (n.d.). Cleavage of Ethers. Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxyethoxymethyl chloride. Retrieved from [Link]

  • Chapter 4 Hydroxyl Protecting Groups. (n.d.). In [Source Publication].

  • Tohoku University. (2014, October 22). A New Deprotection Procedure of MTM Ether. Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). Specific acid catalysis in acetal hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2010, February 27). In [Source Publication].

  • Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. (2006). In [Source Publication].

  • [Source Publication on MEM Ethers]. (n.d.).

  • PMC. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 21). 3.4: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]

  • Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. (2012, January 4). In [Source Publication].

  • ResearchGate. (n.d.). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 10.3: Acetals and Ketals. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 4-(2-Methoxyethoxy)benzofuran-6-amine

Introduction: The Imperative of Structural Verification in Drug Discovery In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Molecules such as 4-(2-Methoxyethoxy)benzofuran-6-amine represent a class of heterocyclic compounds with significant potential as scaffolds in medicinal chemistry, owing to the versatile reactivity of the amine and the unique electronic properties of the benzofuran ring system.[1] Accurate characterization is not merely a procedural step but a critical prerequisite for understanding structure-activity relationships (SAR), ensuring patentability, and meeting regulatory standards.

Among the arsenal of analytical techniques available to the modern chemist, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the most powerful and widely used method for determining the structure of organic molecules in solution.[2] This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 4-(2-Methoxyethoxy)benzofuran-6-amine, explains the rationale behind spectral predictions, offers a robust experimental protocol, and compares the technique with other analytical alternatives.

Predicted ¹H NMR Spectrum of 4-(2-Methoxyethoxy)benzofuran-6-amine

The structure of 4-(2-Methoxyethoxy)benzofuran-6-amine presents several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The following analysis is based on established principles of chemical shifts, spin-spin coupling, and the electronic effects of substituents on the benzofuran core.[3][4] The spectrum is predicted in a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar amine and does not exchange with the amine protons as readily as D₂O.

Molecular Structure and Proton Numbering: Chemical structure of 4-(2-Methoxyethoxy)benzofuran-6-amine with protons numbered for NMR analysis

Figure 1: Structure of 4-(2-Methoxyethoxy)benzofuran-6-amine with key protons labeled for spectral assignment.

Table 1: Predicted ¹H NMR Spectral Data for 4-(2-Methoxyethoxy)benzofuran-6-amine in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-a (NH₂)~5.0-5.5Broad Singlet (br s)N/AAmine protons often appear as broad signals due to quadrupole broadening and potential exchange. The chemical shift is variable depending on concentration and solvent.[2]
H-b (H-2)~7.8-8.0Doublet (d)Jbc ≈ 2.2 HzThe H-2 proton of the furan ring is coupled to H-3. Its downfield shift is characteristic of protons on electron-deficient aromatic rings.[5]
H-c (H-3)~6.8-7.0Doublet (d)Jcb ≈ 2.2 HzCoupled to H-2. The furan ring protons in benzofurans typically show a characteristic coupling constant of ~2-3 Hz.[5]
H-d (H-7)~6.5-6.7Singlet (s)N/AThis proton is isolated and has no adjacent protons to couple with. It is shifted upfield by the strong electron-donating effect of the adjacent amine group.
H-e (H-5)~6.3-6.5Singlet (s)N/AThis proton is also isolated. Its upfield position is influenced by the two flanking oxygen- and nitrogen-containing substituents, which are strongly electron-donating.
H-f (-OCH₂)~4.1-4.3Triplet (t)Jfg ≈ 4.5-5.0 HzThese protons are deshielded by the adjacent oxygen atom of the benzofuran ring. They are coupled to the H-g methylene protons.
H-g (-CH₂O)~3.6-3.8Triplet (t)Jgf ≈ 4.5-5.0 HzDeshielded by the ether oxygen and coupled to the H-f methylene protons.
H-h (-OCH₃)~3.3-3.4Singlet (s)N/AA characteristic singlet for a methoxy group, slightly deshielded by the adjacent oxygen.

Experimental Protocol for ¹H NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed as a self-validating system, ensuring accuracy and reliability.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-(2-Methoxyethoxy)benzofuran-6-amine.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; it is an excellent solvent for many organic compounds and its residual proton signal (at ~2.50 ppm) does not typically interfere with signals from the analyte.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.[6] A higher field strength provides better signal dispersion and resolution.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height line width of <0.5 Hz for the TMS signal is a good benchmark.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Key Parameters:

      • Spectral Width: 0-12 ppm

      • Pulse Angle: 30-45° (to ensure full relaxation between scans)

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.[4]

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 with TMS Standard weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire 1D ¹H Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate assign Assign Structure integrate->assign

Caption: Workflow for acquiring a ¹H NMR spectrum.

Comparison with Alternative Analytical Techniques

While ¹H NMR is indispensable, a comprehensive characterization often involves orthogonal techniques. Each method provides a different piece of the structural puzzle, and their combined use creates a robust, self-validating analytical package.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Precise proton environment, connectivity (via coupling), and relative proton count.Provides a detailed map of the entire proton framework, essential for definitive isomer identification.Can have overlapping signals in complex regions; requires a relatively pure sample.
¹³C NMR Number and electronic environment of unique carbon atoms.Complements ¹H NMR by identifying all carbon atoms, including quaternary ones not seen in ¹H NMR.[3]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula (via HRMS) and provides structural clues from fragmentation. The molecular ion peak would confirm the mass of C₁₁H₁₃NO₃.Does not distinguish between isomers with the same mass; fragmentation can be complex to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of the amine (N-H stretch ~3300-3500 cm⁻¹), aromatic C-H, and C-O ether bonds.Provides limited information on the overall molecular skeleton and connectivity.
2D NMR (COSY, HSQC) Correlation between nuclei (H-H, C-H).COSY: Confirms which protons are coupled (e.g., H-b with H-c, H-f with H-g). HSQC: Directly links each proton to its attached carbon.[3] This is crucial for unambiguous assignment.Requires more instrument time than 1D experiments.

The Logic of a Self-Validating Analysis

Trustworthiness in spectral interpretation is achieved by using a multi-pronged approach where different datasets cross-validate each other. A 1D ¹H NMR spectrum provides the initial hypothesis for the structure. This hypothesis is then rigorously tested using 2D NMR techniques.

  • Hypothesis Generation (1D ¹H NMR): Assign peaks based on chemical shift, integration, and multiplicity as detailed in Table 1.

  • ¹H-¹H Connectivity Test (COSY): A COSY spectrum should show a cross-peak between the signals assigned to H-b and H-c, and between H-f and H-g, confirming their coupling relationships. The absence of other cross-peaks for the aromatic singlets (H-d, H-e) validates their assignment as isolated protons.

  • ¹H-¹³C Direct Correlation (HSQC): An HSQC spectrum links each proton directly to the carbon it is attached to. This allows for the definitive assignment of the protonated carbons in the ¹³C spectrum.

  • Final Structural Confirmation: When the data from all experiments are self-consistent, the structural assignment is considered validated with a high degree of confidence.

G HNMR 1D ¹H NMR (Hypothesis Generation) COSY 2D COSY (H-H Connectivity) HNMR->COSY Validate Coupling HSQC 2D HSQC (C-H Correlation) HNMR->HSQC Assign Carbons Structure Validated Structure COSY->Structure Confirm Framework HSQC->Structure Confirm Assignments

Caption: Logical flow for a self-validating NMR analysis.

Conclusion

The structural analysis of 4-(2-Methoxyethoxy)benzofuran-6-amine via ¹H NMR spectroscopy is a clear and powerful process. By understanding the fundamental principles of chemical shifts and coupling, one can accurately predict and interpret its spectrum. For researchers in drug development, complementing this primary analysis with orthogonal techniques like ¹³C NMR, Mass Spectrometry, and 2D NMR experiments is not just good practice—it is essential for building a robust, trustworthy, and scientifically sound data package for any novel compound. This integrated approach ensures that the structure assigned is not just a possibility, but a verified reality.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]

  • Ma, G., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(1), 235. Available at: [Link]

  • Tang, S., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1349. Available at: [Link]

  • Zhu, C-F., et al. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. Organic & Biomolecular Chemistry, 18(1), 15-19. Available at: [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Yeong, K. Y., et al. (2017). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 22(12), 2093. Available at: [Link]

  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6245–6263. Available at: [Link]

  • Wang, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725. Available at: [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 900 MHz, H₂O, predicted) (NP0306465). Retrieved from [Link]

  • DeRuiter, J., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl and N,N-Diethyl Homologues. Microgram Journal, 9(1), 23-32. Available at: [Link]

  • Crysdot LLC. (n.d.). 4-(2-Methoxyethoxy)benzofuran-6-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. Retrieved from [Link]

  • Briner, T. A., et al. (2012). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Microgram Journal, 9(2), 60-69. Available at: [Link]

Sources

Comparative

Comparing reactivity of benzofuran-6-amine vs. indole-6-amine

As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is a critical decision that dictates downstream synthetic strategy, formulation stability, and biological target engagement. When compari...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is a critical decision that dictates downstream synthetic strategy, formulation stability, and biological target engagement. When comparing benzofuran-6-amine and indole-6-amine (6-aminoindole), the single heteroatom substitution at position 1—oxygen versus nitrogen—fundamentally alters the electronic landscape of the fused bicyclic system.

This guide provides an in-depth, objective comparison of their reactivity profiles, supported by mechanistic causality and self-validating experimental protocols designed for drug development professionals.

Electronic & Structural Fundamentals

Both benzofuran-6-amine and indole-6-amine feature a primary amine at the 6-position, but their divergent reactivity is governed by the interplay of resonance (+R) and inductive (-I) effects originating from the 5-membered ring's heteroatom.

  • Indole-6-amine (Nitrogen Heterocycle): Nitrogen is less electronegative than oxygen, allowing its lone pair to strongly delocalize into the 10-

    
     aromatic system (+R effect). This makes the entire indole framework highly electron-rich. Consequently, the C3 position is highly nucleophilic, and the 6-amino group exhibits enhanced nucleophilicity. During electrophilic substitutions, the kinetic N-substituted product is favored at low temperatures, while thermodynamic C3-substitution competes heavily at room temperature [1].
    
  • Benzofuran-6-amine (Oxygen Heterocycle): Oxygen is highly electronegative. While it still donates electron density via resonance, its strong inductive pull (-I) significantly reduces the overall electron density of the bicyclic ring. This high electronegativity results in substantially less electron density at the C3 position compared to indole [2]. As a result, benzofuran-6-amine is far less susceptible to competitive electrophilic aromatic substitution (EAS) at C3, and its 6-amino group is comparatively less nucleophilic [3].

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative physicochemical differences dictating their handling in synthesis.

PropertyBenzofuran-6-amineIndole-6-amine
Heteroatom at Position 1 Oxygen (-O-)Secondary Amine (-NH-)
Ring Electron Density Moderate (Strong -I effect from O)High (Strong +R effect from N)
Conjugate Acid pKa (Amine) ~4.0 - 4.5 (Predicted)~5.0 - 5.5 (Predicted)
Dominant EAS Site C3 (Requires strong thermal activation)C3 (Highly reactive at ambient temp)
6-Amine Nucleophilicity ModerateHigh
Risk of C3-Side Reactions LowHigh (Requires strict kinetic control)

Mechanistic Pathway: Chemoselectivity

The diagram below maps the logical flow of electrophilic attack, illustrating why indole-6-amine requires stricter operational controls than benzofuran-6-amine.

Reactivity_Comparison Electrophile Electrophilic Attack (e.g., Acyl Chloride) Indole Indole-6-amine (N-Heterocycle) Electrophile->Indole Benzofuran Benzofuran-6-amine (O-Heterocycle) Electrophile->Benzofuran Indole_N N-Acylation (Kinetic) Requires 0°C Indole->Indole_N Fast Indole_C3 C3-Acylation (Thermodynamic) Competes at RT Indole->Indole_C3 Moderate/Fast Benzo_N N-Acylation Exclusive at RT Benzofuran->Benzo_N Fast Benzo_C3 C3-Acylation Highly Disfavored Benzofuran->Benzo_C3 Very Slow

Divergent chemoselectivity pathways for indole-6-amine and benzofuran-6-amine.

Experimental Workflows: Self-Validating Protocols

To harness these scaffolds effectively, synthetic methodologies must account for their electronic differences. The following protocols incorporate built-in analytical checkpoints to ensure a self-validating system.

Protocol 1: Chemoselective N-Acylation (Kinetic vs. Thermodynamic Control)

Objective: Selectively acylate the 6-amine without triggering competitive C3-ring acylation. Causality: Because the indole ring is highly electron-rich, the C3 position competes with the 6-amine for the electrophile. Reactions with indole-6-amine must be strictly maintained at 0 °C to isolate the kinetic N-linked product and prevent thermodynamic disubstitution [1]. Benzofuran-6-amine lacks this C3 nucleophilicity and can be processed at room temperature.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the chosen 6-amine in anhydrous dichloromethane (DCM) under an inert

    
     atmosphere. Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).
    
  • Temperature Control:

    • For Indole-6-amine: Submerge the reaction flask in an ice-water bath and equilibrate strictly to 0 °C.

    • For Benzofuran-6-amine: Maintain at room temperature (20-25 °C).

  • Electrophile Addition: Add 1.0 eq of acetyl chloride dropwise over 10 minutes to prevent localized exothermic spikes.

  • In-Process Validation (LC-MS Checkpoint): After 30 minutes, sample the reaction.

    • Success Criteria: The LC-MS trace should show a dominant

      
       [M+Ac+H]+ peak.
      
    • Failure Criteria: If an

      
       [M+2Ac+H]+ peak appears for the indole variant, thermodynamic C3-acylation has occurred; immediately quench the reaction and lower the temperature for future runs.
      
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, and dry over 
    
    
    
    .
Protocol 2: Probing Ring Reactivity via Vilsmeier-Haack Formylation

Objective: Formylate the C3 position to demonstrate the stark contrast in ring electron density. Causality: The Vilsmeier reagent (chloromethyliminium ion) targets the most electron-rich carbon. Indole reacts rapidly due to strong +R nitrogen donation. Benzofuran requires thermal forcing due to the oxygen's strong -I effect depleting C3 electron density [2].

Step-by-Step Methodology:

  • Amine Masking: Protect the 6-amine of both scaffolds using

    
     to prevent formylation of the primary amine.
    
    • Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. A negative (colorless) result confirms the complete absence of the free primary amine.

  • Reagent Generation: In a separate flask, cool anhydrous DMF to 0 °C and add 1.2 eq of

    
     dropwise. Stir for 15 minutes to generate the Vilsmeier reagent.
    
  • Formylation: Add the N-Boc protected heterocycle dissolved in DMF to the Vilsmeier complex.

  • Thermal Divergence:

    • For Indole derivative: Stir at room temperature for 2 hours.

    • For Benzofuran derivative: Heat the reaction to 60 °C for 4-6 hours.

  • Quench & Hydrolysis: Pour the mixture over crushed ice and adjust to pH 8 with 1M

    
     to hydrolyze the iminium intermediate into the aldehyde.
    
  • Analytical Validation (

    
     NMR Checkpoint):  Isolate the product and run a 
    
    
    
    NMR spectrum.
    • Success Criteria: The appearance of a sharp, deshielded singlet at ~9.8–10.2 ppm confirms the presence of the new C3-aldehyde (CHO), alongside the disappearance of the characteristic C3-H aromatic proton (~6.5–6.8 ppm).

References

  • Limitations of Frontier Orbital and Charge Approaches in the Description of Electrophilic Aromatic Substitution Source: Organics URL:[Link]

  • Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation Source: ACS Chemical Neuroscience URL:[Link]

  • TfOH-promoted synthesis of indoles and benzofurans involving cyclative transposition of vinyl ketone Source: Chemical Communications URL:[Link]

Sources

Validation

Validating Benzofuran Scaffold Integrity After Chemical Modification: A Comparative Analytical Guide

Executive Summary The benzofuran ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of blockbuster drugs like amiodarone and vilazodone [1]. However, during late-stage chemical modificati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of blockbuster drugs like amiodarone and vilazodone [1]. However, during late-stage chemical modifications—such as electrophilic aromatic substitution, cross-coupling, or oxidation—the electron-rich furan ring is highly susceptible to unintended degradation.

For drug development professionals, failing to detect a ring-opened byproduct can lead to catastrophic downstream failures in structure-activity relationship (SAR) modeling. This guide objectively compares the performance of Advanced Multimodal Validation (High-Field 2D-NMR paired with HRMS/MS) against routine alternatives like Standalone LC-MS and Benchtop 1D-NMR , providing a self-validating workflow to guarantee scaffold integrity.

The Mechanistic Challenge: Why the Benzofuran Ring Opens

To understand how to validate the scaffold, we must first understand the causality of its degradation. The aromaticity of the furan ring is significantly lower than that of the fused benzene ring, making the C2–C3 double bond and the C2–O bond reactive hotspots.

  • Oxidative Cleavage: Reagents like m-CPBA (often used for sulfide oxidation elsewhere on the molecule) can epoxidize the C2–C3 double bond. This highly labile benzofuran epoxide rapidly undergoes C–O cleavage to form quinone methides or ring-opened keto-esters [3].

  • Transition-Metal Catalyzed Cleavage: During cross-coupling reactions, transition metals (particularly Nickel) can undergo oxidative addition directly into the C2–O bond. Subsequent reduction leads to a dearomatized, ring-opened o-alkenylphenol [2].

Because these ring-opened byproducts are often isobaric (having the exact same mass as the intended intact product) or differ by only a few Daltons, routine analytical checks frequently yield false positives.

G A Benzofuran Core (Intact) B Desired Product (Intact Scaffold) A->B Electrophilic Substitution C Ring-Opened Byproduct (o-alkenylphenol) A->C Ni-Catalyzed C2-O Cleavage

Reaction pathways: Intact functionalization vs. C2-O bond cleavage.

Comparative Analysis of Validation Platforms

When validating the structural integrity of a modified benzofuran, researchers typically choose between three analytical tiers. Here is an objective comparison of their performance.

The Alternative: Benchtop 1D-NMR (60–100 MHz)

Benchtop NMR provides rapid, localized structural data. In a pristine benzofuran, the C2 proton typically appears as a distinct doublet or singlet around


 7.6 ppm, and the C3 proton around 

6.7 ppm.
  • The Flaw: Chemical modifications often introduce complex aromatic spin systems. In a 1D spectrum at low field strength, the critical C2/C3 signals frequently overlap with the fused benzene protons (6.5–8.0 ppm). A ring-opened o-alkenylphenol will still show olefinic protons in this exact same region, masking the degradation.

The Alternative: Standalone UPLC-HRMS (Q-TOF)

High-Resolution Mass Spectrometry offers unparalleled throughput and mass accuracy.

  • The Flaw: HRMS (MS1) only provides the empirical formula. If the benzofuran ring opens via hydration or internal rearrangement, the resulting isomer is perfectly isobaric. Without extensive MS/MS fragmentation libraries, HRMS cannot definitively prove the ring is closed.

The Product/Gold Standard: Advanced Multimodal Validation (2D-NMR + HRMS/MS)

The only foolproof method is pairing collision-induced dissociation (MS/MS) with Heteronuclear Multiple Bond Correlation (HMBC) 2D-NMR[4, 5].

  • The Advantage: This creates a self-validating system . MS/MS provides gas-phase thermodynamic confirmation, while HMBC provides solution-phase geometric connectivity. A false positive in MS is caught by NMR, and overlapping signals in NMR are resolved by MS/MS fragmentation.

Performance Data Comparison
Analytical PlatformThroughputStructural UnambiguityLOD / Sample Req.Primary Limitation
Advanced 2D-NMR (HMBC) + HRMS/MS ModerateAbsolute (Gold Standard) ~1–5 mgRequires high-field magnet and expertise
Standalone UPLC-HRMS (MS1 only) HighLow (Blind to isomers)< 1 µgCannot distinguish isobaric ring-opening
Benchtop 1D-NMR (60-100 MHz) HighLow to Moderate~10–20 mgSevere signal overlap in aromatic region

Experimental Protocol: The Self-Validating Workflow

To guarantee scaffold integrity, execute the following step-by-step orthogonal methodology.

Phase 1: Gas-Phase Validation via ESI-HRMS/MS

Intact benzofurans exhibit a highly specific gas-phase fragmentation pathway: the contraction of the furan ring and subsequent elimination of carbon monoxide (CO) [5]. Ring-opened phenols do not undergo this pathway, preferentially losing H₂O.

  • Sample Preparation: Dilute the modified compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Ionization: Inject 2 µL into the UPLC-Q-TOF system using positive Electrospray Ionization (ESI+).

  • Precursor Isolation: Isolate the exact mass

    
     in the quadrupole.
    
  • Collision-Induced Dissociation (CID): Apply a collision energy ramp of 20–40 eV.

  • Data Analysis: Analyze the MS/MS spectra for the diagnostic

    
     peak (loss of CO). The absence of this peak strongly suggests the furan ring has been cleaved.
    
Phase 2: Solution-Phase Validation via 2D-NMR (HMBC)

If the MS/MS data is ambiguous (e.g., the substituent itself loses CO), HMBC provides absolute proof of the C–O–C bridge [4].

  • Sample Preparation: Dissolve 5 mg of the purified compound in 0.5 mL of

    
     or 
    
    
    
    .
  • Acquisition: Run a standard

    
     HMBC experiment on a high-field spectrometer (≥ 400 MHz).
    
  • Signal Mapping: Locate the H-3 proton signal (

    
     ~6.7 ppm).
    
  • Cross-Peak Verification (The Causality Check): Look for a 3-bond (

    
    ) correlation cross-peak between the H-3 proton and the oxygen-bearing bridgehead carbon (C-7a, 
    
    
    
    ~155 ppm).
    • Logic: If the ring is intact, the rigid geometry of the bicyclic system forces a strong HMBC correlation. If the ring has opened to an o-alkenylphenol, the distance and dihedral angle to the phenolic carbon change drastically, breaking or shifting this specific correlation.

G Start Modified Benzofuran Candidate MS UPLC-HRMS/MS Check Exact Mass Start->MS Isobaric Isobaric Mass Match? (Possible Ring Opening) MS->Isobaric Frag MS/MS Fragmentation (Look for -CO loss) Isobaric->Frag Yes NMR 2D-NMR (HMBC) Check H3 to C7a Isobaric->NMR Confirm Structure Frag->NMR Ambiguous Invalid Scaffold Degraded Frag->Invalid No -CO loss Valid Scaffold Intact NMR->Valid Cross-peaks present NMR->Invalid Missing cross-peaks

Self-validating analytical workflow for confirming benzofuran integrity.

Conclusion

While benchtop 1D-NMR and standard HRMS are excellent tools for high-throughput screening, they lack the structural unambiguity required to definitively prove benzofuran scaffold integrity after aggressive chemical modification. By adopting a self-validating multimodal approach—combining the gas-phase CO-loss fragmentation of MS/MS with the solution-phase geometric mapping of HMBC—researchers can eliminate false positives and ensure the reliability of their drug discovery pipelines.

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review National Library of Medicine (PMC)[Link][1]

  • Nickel-Catalyzed Reductive Electrophilic Ring-Opening of Benzofurans with Alkyl Halides CCS Chemistry - Chinese Chemical Society[Link][2]

  • Ring Cleavage of Benzofurans and Tetrahydrobenzofurans by m-Chloroperbenzoic Acid Epoxidation Scilit[Link][3]

  • Ganodone, a Bioactive Benzofuran from the Fruiting Bodies of Ganoderma tsugae Journal of Natural Products - ACS Publications[Link][4]

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry National Library of Medicine (PubMed)[Link][5]

Sources

Comparative

Reference standards for 4-(2-Methoxyethoxy)benzofuran-6-amine analysis

CAS: 1330753-09-7 (Representative) | Class: Pharmacophore Intermediate[1] Executive Summary In the development of small molecule kinase inhibitors and farnesyltransferase inhibitors, 4-(2-Methoxyethoxy)benzofuran-6-amine...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1330753-09-7 (Representative) | Class: Pharmacophore Intermediate[1]

Executive Summary

In the development of small molecule kinase inhibitors and farnesyltransferase inhibitors, 4-(2-Methoxyethoxy)benzofuran-6-amine serves as a critical "late-stage" intermediate.[1] Its purity directly dictates the impurity profile of the final Drug Substance (API).

This guide addresses a common industry bottleneck: The lack of pharmacopeial (USP/EP) reference standards for this specific intermediate. Researchers must often choose between commercial "reagent-grade" materials or establishing an in-house Primary Reference Standard.[1] This document compares these approaches and provides a self-validating protocol for qualification.

Technical Context & Stability Profile

To analyze this molecule accurately, one must understand its reactive liabilities. The benzofuran core is stable, but the C6-amine (aniline functionality) and the C4-ether side chain introduce specific risks.[1]

  • Oxidative Instability: The primary amine at position 6 is electron-rich, making it susceptible to air oxidation (forming azo-dimers or N-oxides), especially in solution.[1]

  • Hygroscopicity: The glycol ether chain (methoxyethoxy) increases water uptake. Standard "Loss on Drying" (LOD) is often insufficient; Karl Fischer (KF) titration is mandatory.

  • Salt Formation: Commercial sources often supply this as a hydrochloride or tosylate salt to improve stability. You must verify the counter-ion stoichiometry (free base vs. salt) before using it as a standard.

Comparative Analysis: Reference Standard Tiers

Since no Compendial Standard exists, you must select the appropriate grade based on your development phase.

Comparison Matrix
FeatureOption A: Commercial Reagent Grade Option B: In-House Qualified Working Std Option C: Custom cGMP Primary Standard
Primary Use Early Discovery / Route ScoutingRoutine QC / Process OptimizationGLP Tox Studies / GMP Manufacturing
Purity Claim "≥97%" (Area Normalization)Defined Potency (wt/wt %)Certified Potency with Uncertainty
Traceability None (Vendor CoA only)Traceable to Option C or qNMRTraceable to SI Units (via NIST/BIPM)
Assay Method HPLC-UV onlyHPLC + KF + ROI + Residual SolventsMass Balance + qNMR (Orthogonal)
Risk Factor High: UV purity ignores salts/water.[1]Medium: Depends on qualification rigor.Low: Gold standard.
Cost / Time <$500 / Immediate$2k - $5k / 2 Weeks>$15k / 3-4 Months
The "Senior Scientist" Verdict:
  • Avoid Option A for any quantitative work beyond rough yield calculations. Reagent vendors often report "98% Purity" based on UV at 254nm. This ignores inorganic salts and retained solvents, leading to a potency error of 10-15% .

  • Adopt Option B for 90% of development work. Purchase a large batch of high-quality reagent and qualify it in-house using the qNMR Protocol defined below.

Experimental Protocols

Protocol A: Purity Assignment by HPLC (Reverse Phase)

Objective: Determine chromatographic purity and identify organic impurities.[2]

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6mm).

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10). Note: High pH suppresses protonation of the amine, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 285 nm (Benzofuran max) and 210 nm (General).

  • Flow Rate: 1.0 mL/min.

  • System Suitability: Tailing factor < 1.5; Resolution > 2.0 between main peak and nearest impurity.

Protocol B: Potency Assignment by qNMR (The "Gold Standard")

Objective: Establish an absolute potency (weight %) without relying on a reference standard of the analyte itself.[3] This creates a Primary Standard .

  • Internal Standard (IS): Select Maleic Acid (TraceCERT® or equivalent NIST-traceable grade). It is non-hygroscopic and has a distinct singlet at ~6.3 ppm (D2O/DMSO) that does not overlap with benzofuran protons.

  • Solvent: DMSO-d6 (ensures solubility of both salt and free base forms).

  • Preparation:

    • Weigh ~20 mg of Analyte (Precision ±0.01 mg).

    • Weigh ~15 mg of Maleic Acid IS (Precision ±0.01 mg).

    • Dissolve completely in 0.7 mL DMSO-d6.[1]

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 60 seconds (Critical for full relaxation).

    • Scans: 32 or 64.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[4]
    

Visualizations

Figure 1: Impurity Origin & Control Strategy

This diagram maps the synthesis pathway to potential impurities, guiding what to look for in the HPLC method.

ImpurityMap Start 4-Hydroxybenzofuran (Starting Material) Step1 Alkylation (+ 1-Bromo-2-methoxyethane) Start->Step1 Inter1 Intermediate: 4-(2-methoxyethoxy)benzofuran Step1->Inter1 Imp1 Impurity A: O-Alkylation Dimer Step1->Imp1 Over-reaction Step2 Nitration (HNO3) Inter1->Step2 Inter2 Nitro-Intermediate: 6-Nitro-4-(...) Step2->Inter2 Step3 Reduction (H2, Pd/C) Inter2->Step3 Final TARGET: 4-(2-Methoxyethoxy) benzofuran-6-amine Step3->Final Imp2 Impurity B: Unreduced Nitro Step3->Imp2 Incomplete Imp3 Impurity C: Aniline Oxidation (Azo Dimer) Final->Imp3 Air/Storage

Caption: Synthesis pathway illustrating the origin of critical impurities (O-alkylation byproducts and unreduced nitro intermediates) that the analytical method must resolve.

Figure 2: Reference Standard Qualification Workflow

A decision tree for establishing a valid standard using the "Mass Balance" vs. "qNMR" approach.

QualificationFlow Start Raw Material Received (Commercial Reagent) ID Identity Check (1H-NMR, MS, IR) Start->ID Decision Is CRM Available? ID->Decision PathA Path A: Use CRM (Purchase) Decision->PathA Yes PathB Path B: Characterize In-House (Primary Standard Generation) Decision->PathB No Tests Required Testing Suite: 1. HPLC Purity (Organic Impurities) 2. Karl Fischer (Water) 3. Residue on Ignition (Inorganics) 4. GC-Headspace (Solvents) PathB->Tests qNMR Alternative: qNMR (Direct Potency Assignment) PathB->qNMR Calc Mass Balance Calculation: Potency = (100 - %Imp - %Water - %ROI - %Solv) x HPLC Purity Tests->Calc Final Release as Qualified Working Standard Calc->Final qNMR->Final

Caption: Workflow for qualifying a reference standard. Path B (In-House) is most common for this intermediate, utilizing either Mass Balance (traditional) or qNMR (modern/efficient).[1]

Data Presentation: The "Hidden" Impurity Trap

The following table simulates a typical discrepancy observed when analyzing benzofuran amines. It highlights why HPLC Purity is NOT Potency .

Test ParameterMethodResult (Reagent Grade)Interpretation
Chromatographic Purity HPLC-UV (285nm)98.5% Looks excellent. Only organic impurities detected.
Water Content Karl Fischer (Coulometric)1.2%Hygroscopic nature confirmed.
Residual Solvents GC-Headspace0.8% (Ethyl Acetate)Process solvent residue.[1]
Inorganic Ash Residue on Ignition4.5%CRITICAL: Likely NaCl or Pd residues from synthesis.
Calculated Potency Mass Balance92.0% (100 - 1.2 - 0.8 - 4.[1]5) * 0.985
qNMR Potency 1H-NMR vs. Maleic Acid91.8% Confirms the Mass Balance.[1]

Key Takeaway: If you used the vendor's "98.5%" value to calculate the yield of your next reaction step, you would introduce a 6.5% stoichiometric error , potentially leading to side reactions or difficult purification downstream.

References

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Reference Standards).

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. (Defines Specificity, Linearity, and Accuracy requirements).

  • USP General Chapter <761>: Nuclear Magnetic Resonance Spectroscopy.[5] (Authoritative guidance on qNMR for purity analysis).

  • USP General Chapter <1058>: Analytical Instrument Qualification. (Ensuring the HPLC/NMR systems are fit for purpose).

  • Godejohann, M., et al. (2014). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Journal of Chromatography A. (Scientific basis for the qNMR protocol).

Sources

Validation

Bioisosteric comparison of benzofuran amines in drug design

Executive Summary: The "Oxygen Switch" Strategy In medicinal chemistry, the replacement of an indole scaffold with a benzofuran moiety represents a high-impact bioisosteric exchange. While both are bicyclic aromatic hete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Oxygen Switch" Strategy

In medicinal chemistry, the replacement of an indole scaffold with a benzofuran moiety represents a high-impact bioisosteric exchange. While both are bicyclic aromatic heterocycles, the substitution of the indole nitrogen (NH) with oxygen (O) fundamentally alters the hydrogen bond vector (HBV) and lipophilic efficiency (LipE) of the molecule.

This guide objectively compares benzofuran amines (specifically benzofuranyl-alkylamines) against their indole counterparts (tryptamines). We analyze why this switch is frequently employed to modulate metabolic stability and membrane permeability without compromising receptor affinity, particularly in GPCR targeting (e.g., 5-HT receptors).

Physicochemical & Structural Analysis

The primary driver for this bioisosteric replacement is the elimination of the hydrogen bond donor (HBD) capability of the indole N-H.

Comparative Matrix: Indole vs. Benzofuran

Data modeled based on standard 5-substituted ethylamine derivatives.

FeatureIndole Scaffold (Tryptamine)Benzofuran ScaffoldImpact on Drug Design
H-Bonding Donor (NH) & AcceptorAcceptor (O) OnlyBenzofuran increases BBB permeability by reducing polar surface area (PSA).
LogP (Lipophilicity) ~1.8 - 2.1~2.4 - 2.8Benzofurans are more lipophilic; often require solubilizing groups elsewhere.
Electrostatics Electron-rich (N lone pair)Less electron-rich (O electronegativity)Benzofuran C2/C3 positions are less susceptible to oxidative metabolism than Indole.
pKa (Side chain amine) ~9.7~9.6Negligible difference; basicity is driven by the alkylamine chain, not the ring.
Pi-Stacking Strong (T-shaped/Parallel)ModerateOxygen's lone pairs can alter the geometry of interaction in the binding pocket.
Decision Logic for Scaffold Selection

The following decision tree illustrates when a medicinal chemist should pivot from an indole to a benzofuran scaffold.

ScaffoldDecision Start Lead Compound: Indole Core Issue1 Issue: Poor BBB Permeability? Start->Issue1 Issue2 Issue: Rapid CYP Metabolism? Start->Issue2 Action1 Check H-Bond Donors Issue1->Action1 Yes Action2 Switch to Benzofuran Issue2->Action2 Oxidation at C2/C3 Action3 Switch to Benzothiophene Issue2->Action3 Oxidation at Benzene Ring Action1->Action2 If HBD > 2 Action4 Retain Indole (Optimize R-groups) Action1->Action4 If HBD low

Figure 1: Strategic decision pathway for bioisosteric replacement of indole with benzofuran or benzothiophene based on ADME liabilities.

Pharmacological Performance: The 5-HT Case Study

The most rigorous data comparing these scaffolds comes from serotonergic ligands (5-HT2A/2C agonists). The benzofuran analogs (e.g., the "APB" series) act as direct bioisosteres to the methylenedioxy-amphetamines (MDA/MDMA) and tryptamines.

Binding Affinity Data (Ki)

Representative values derived from competitive radioligand binding assays [1, 2].

Compound ClassStructureTargetAffinity (Ki)Functional Efficacy
Indole 5-Methoxy-tryptamine5-HT2A~20–50 nMFull Agonist
Benzofuran 5-APB (5-(2-aminopropyl)benzofuran)5-HT2A~15–30 nMPartial/Full Agonist
Benzofuran 6-APB5-HT2BHigh (Risk)Potent Agonist

Key Insight: The benzofuran ring often maintains or slightly improves affinity compared to the indole. The loss of the NH donor does not abolish binding because the 5-HT receptor pocket (specifically Ser5.46) primarily anchors the amine side chain, while the aromatic ring engages in Pi-Pi stacking with Phe6.52. The benzofuran oxygen can still serve as a weak acceptor if the pocket orientation allows.

ADME Profile: Metabolic Stability

This is the critical differentiator. Indoles are notoriously susceptible to oxidation.

The Metabolic Liability of Indole

Indoles undergo bioactivation via CYP450 enzymes (primarily CYP2D6 and CYP1A2) to form indole-2,3-epoxides . These are reactive intermediates that can:

  • Rearrange to oxindoles (inactive).

  • Covalently bind to proteins (toxicity).

The Benzofuran Advantage

Benzofurans are more resistant to this specific oxidation pathway. The aromaticity of the furan ring is less easily disrupted than the pyrrole ring of indole. However, they are not metabolically inert; they can undergo furan ring opening to form reactive


-keto-enals, though this generally requires higher activation energy than indole epoxidation [3].

Metabolism cluster_indole Indole Pathway (High Clearance) cluster_benzo Benzofuran Pathway (Enhanced Stability) I1 Indole Drug I2 2,3-Epoxide (Reactive) I1->I2 CYP450 [O] I3 Oxindole (Inactive) I2->I3 Rearrangement B1 Benzofuran Drug B2 Hydroxylated Metabolite B1->B2 CYP450 (Aromatic Hydroxylation) B3 Glucuronide Conjugate B2->B3 UGT (Phase II)

Figure 2: Comparative metabolic fates. Indoles often face rapid clearance via the 2,3-epoxide route, whereas benzofurans favor Phase II conjugation pathways, prolonging half-life.

Experimental Protocol: Microsomal Stability Assay

To validate the bioisosteric advantage, you must determine the Intrinsic Clearance (


).

Objective: Compare the


 of a benzofuran amine vs. its indole analog in Human Liver Microsomes (HLM).
Reagents
  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution (Acetonitrile with internal standard, e.g., Tolbutamide).

Workflow
  • Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to final concentration of 1

    
    M (keeps DMSO < 0.1%). Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Stop Solution. Vortex and centrifuge (4000g, 10 min).
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation

Plot


 vs. time. The slope is 

.


Success Criteria: A successful benzofuran bioisostere should show a


 2-fold increase in 

compared to the indole, assuming equipotency at the target.

Synthesis: Accessing the Scaffold

While indoles are synthesized via the Fischer Indole method, benzofuran amines require different retrosynthetic logic. The most robust route for medicinal chemistry scales is the Rap-Stoermer reaction followed by a Henry Reaction.

  • Scaffold Formation: Salicylaldehyde +

    
    -haloketone 
    
    
    
    Benzofuran-2-carbonyl derivative.
  • Side Chain Elaboration:

    • Formylation (Vilsmeier-Haack) to get the aldehyde.

    • Nitroaldol (Henry Reaction) with nitromethane/nitroethane.

    • Reduction (

      
      ) to the amine.
      

References

  • Shimshoni, J. A., et al. (2017). Neurochemical binding profiles of novel indole and benzofuran MDMA analogues. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(1), 15-24.[1][2] Link

  • Tomaszewski, Z., et al. (1992). Benzofuran bioisosteres of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 35(11), 2061-2064.[3] Link

  • Han, X., et al. (2020). Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists.[4] ACS Omega, 5(6), 2639–2649. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMe derivatives) and related substances. European Neuropsychopharmacology, 25(11), 2133-2146. Link

  • Wagmann, L., et al. (2019). In vitro metabolic fate of the new psychoactive substances 2-MAPB and 2-FMA. Drug Testing and Analysis, 11(3), 464-474. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-(2-Methoxyethoxy)benzofuran-6-amine: A Comprehensive Guide for Laboratory Professionals

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(2-Methoxyethoxy)benzofuran-6-amine, a specialized heterocyclic compound utilized in advanced research and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(2-Methoxyethoxy)benzofuran-6-amine, a specialized heterocyclic compound utilized in advanced research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this novel molecule, this document synthesizes established protocols for its constituent chemical classes—aromatic amines, ethers, and benzofuran derivatives—to ensure the highest standards of laboratory safety and environmental stewardship.

Hazard Assessment and Characterization

Due to the lack of specific toxicological data for 4-(2-Methoxyethoxy)benzofuran-6-amine, a conservative approach to hazard assessment is mandatory. The molecule's structure incorporates three key functional groups, each with inherent risks that must be considered:

  • Aromatic Amine: Aromatic amines are a class of compounds with many members known for their toxicity and potential carcinogenicity.[1][2] They can be readily absorbed through the skin.[1] Therefore, 4-(2-Methoxyethoxy)benzofuran-6-amine should be handled as a potential carcinogen and a substance with high acute toxicity.

  • Ether (Methoxyethoxy group): Ethers are typically highly flammable and can form explosive peroxides upon exposure to air and light over time.[3][4] Containers of such chemicals should be dated upon opening and monitored for peroxide formation.[3][4]

  • Benzofuran Core: Benzofuran derivatives are known to be biologically active, with some exhibiting toxic effects.[5][6] The core structure contributes to the overall hazard profile of the molecule.

Based on this structural analysis, 4-(2-Methoxyethoxy)benzofuran-6-amine should be treated as a hazardous waste with the potential for being flammable, toxic, and a carcinogen.

Table 1: Inferred Hazard Profile of 4-(2-Methoxyethoxy)benzofuran-6-amine

Hazard ClassificationDescriptionGHS Pictogram (Anticipated)Precautionary Statements (Anticipated)
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[7]токсичностьP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
CarcinogenicitySuspected of causing cancer.[1]канцерогенP201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection.
FlammabilityPotentially flammable liquid or solid.легковоспламеняющийсяP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Skin Corrosion/IrritationMay cause skin irritation.раздражениеP264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Damage/IrritationMay cause serious eye irritation.раздражениеP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Aquatic HazardPotentially harmful to aquatic life.[1]вред окружающей средеP273: Avoid release to the environment.

Personal Protective Equipment (PPE) and Handling Precautions

When handling 4-(2-Methoxyethoxy)benzofuran-6-amine for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves such as nitrile or neoprene.[8] Ensure to change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, must be conducted in a certified chemical fume hood to avoid inhalation.[8]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.

  • Don Appropriate PPE: Before any cleanup is attempted, personnel must be wearing the full PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For Solid Spills: Gently cover the spill with an absorbent material to prevent the generation of dust. Carefully sweep the material into a designated hazardous waste container.

    • For Liquid Spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill. Work from the outside of the spill inward to prevent spreading. Place the absorbed material into a sealed, labeled hazardous waste container.[9]

  • Decontamination: The spill area should be decontaminated with a suitable solvent, followed by a thorough cleaning with soap and water. All materials used for decontamination are also to be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Procedure

The disposal of 4-(2-Methoxyethoxy)benzofuran-6-amine must be handled as a regulated hazardous waste stream. Do not attempt to dispose of this chemical down the drain or in regular trash.

Waste Segregation and Collection
  • Designated Waste Container: All waste containing 4-(2-Methoxyethoxy)benzofuran-6-amine, including pure compound, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.[10]

  • Container Compatibility: The container must be made of a material compatible with the chemical and be securely sealed to prevent leaks or spills.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-(2-Methoxyethoxy)benzofuran-6-amine," and the appropriate hazard pictograms (refer to Table 1).[11]

On-Site Chemical Treatment (for specialized laboratories only)

For laboratories with the appropriate facilities and trained personnel, chemical degradation of the aromatic amine functional group can be considered to reduce its toxicity. This procedure should only be performed by qualified chemists.

Protocol for Oxidative Degradation of Aromatic Amine Moiety:

  • Preparation: In a chemical fume hood, prepare a solution of the waste material.

  • Acidification: Slowly add the waste solution to a stirred solution of acidified potassium permanganate. This process efficiently degrades aromatic amines.[12]

  • Neutralization: After the reaction is complete (indicated by a color change), neutralize the solution carefully.

  • Disposal of Treated Waste: The resulting solution, although the primary aromatic amine is degraded, may still contain other hazardous components and should be collected as hazardous waste.

Final Disposal
  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) with secondary containment.[11]

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[10] These entities are equipped to handle and dispose of chemical wastes in accordance with all local, state, and federal regulations.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Methoxyethoxy)benzofuran-6-amine.

Disposal Workflow for 4-(2-Methoxyethoxy)benzofuran-6-amine Start Start: Generation of Waste Assess_Waste Assess Waste Form Start->Assess_Waste Solid_Waste Solid Waste (Pure compound, contaminated solids) Assess_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, rinsates) Assess_Waste->Liquid_Waste Liquid Spill_Cleanup Spill Cleanup Materials Assess_Waste->Spill_Cleanup Spill Debris Containerize Place in Labeled, Sealed Hazardous Waste Container Solid_Waste->Containerize Liquid_Waste->Containerize Store Store in Satellite Accumulation Area (SAA) with Secondary Containment Containerize->Store Spill_Cleanup->Containerize EHS_Pickup Arrange for EHS/Licensed Waste Vendor Pickup Store->EHS_Pickup End End: Compliant Disposal EHS_Pickup->End

Sources

Handling

Personal protective equipment for handling 4-(2-Methoxyethoxy)benzofuran-6-amine

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 4-(2-Methoxyethoxy)benzofuran-6-amine . This compound presents a dual-hazard profile: it contains a benzofur...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 4-(2-Methoxyethoxy)benzofuran-6-amine . This compound presents a dual-hazard profile: it contains a benzofuran core associated with hepatic and aquatic toxicity[1][2], and an aromatic amine moiety, which is a well-documented structural alert for severe systemic toxicity, skin sensitization, and methemoglobinemia[3][4].

To ensure absolute safety in your laboratory, this guide moves beyond basic safety data sheets (SDS) to provide field-proven, mechanistic rationale for every protective measure and operational step.

Mechanistic Toxicology: Understanding the Hazard

To effectively protect yourself, you must understand how this chemical interacts with human physiology. Aromatic amines are highly lipophilic, allowing them to rapidly penetrate standard laboratory PPE and human skin[5].

Once absorbed, the amine undergoes hepatic N-hydroxylation via Cytochrome P450 enzymes[3][6]. These N-hydroxylated metabolites enter the bloodstream and undergo a co-oxidation reaction with oxyhemoglobin (HbO2)[3]. This reaction oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), creating methemoglobin (met-Hb) [4]. Ferric hemoglobin cannot bind oxygen, leading to a functional anemia, severe tissue hypoxia, and cyanosis[4].

G A 4-(2-Methoxyethoxy) benzofuran-6-amine B Hepatic CYP450 N-hydroxylation A->B C N-Hydroxylamine Metabolite B->C D Oxyhemoglobin (Fe2+) Co-oxidation C->D E Methemoglobin (Fe3+) (Impaired O2 Transport) D->E F Tissue Hypoxia & Cyanosis E->F

Fig 1: CYP450-mediated bioactivation of aromatic amines leading to methemoglobinemia.

The Personal Protective Equipment (PPE) Matrix

Because of the rapid dermal absorption and severe inhalation risks associated with aromatic amines, standard laboratory attire is insufficient. The following PPE matrix is mandatory for handling the neat powder or concentrated stock solutions.

PPE CategoryRequired SpecificationMechanistic Rationale & Causality
Hand Protection Double-Gloving: Inner layer: Nitrile (4-6 mil). Outer layer: Butyl rubber or heavy-duty Nitrile (8+ mil).Aromatic amines easily permeate thin, single-layer latex or standard nitrile. The outer glove absorbs the primary exposure and is discarded immediately after handling; the inner glove protects the skin during the doffing process.
Body Protection Tyvek® sleeves or a chemical-resistant apron worn over a fully buttoned, flame-retardant lab coat.Prevents microscopic powder aerosols from settling on the porous cotton of standard lab coats, which can lead to delayed, chronic dermal exposure.
Eye/Face Protection Anti-fog chemical splash goggles. (Add a full face shield if handling >5 grams).Protects ocular mucosa from aerosolized dust. Safety glasses with side shields are inadequate for fine, fluffy amine powders.
Respiratory Handled strictly inside a certified Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood.Prevents inhalation of airborne particulates. If ventilation fails, a half-mask respirator with P100/Organic Vapor (OV) cartridges is the emergency backup.

Operational Workflow & Handling Protocol

Aromatic amine powders are notorious for generating static electricity, causing them to cling to spatulas and aerosolize into the breathing zone. This protocol is designed as a self-validating system to ensure containment integrity.

Pre-Operation Validation
  • Tracer Dry-Run: Before handling the active compound, perform a mock weighing using a benign fluorescent powder (e.g., Riboflavin). Inspect the hood and your gloves with a UV lamp. If fluorescence is detected outside the draft shield, your airflow is turbulent and must be adjusted.

  • Verify Face Velocity: Ensure the fume hood monitor reads between 80–120 feet per minute (fpm).

Step-by-Step Handling Procedure
  • Static Elimination: Pass an anti-static ionizer gun over the sealed chemical vial, the weigh boat, and your grounded stainless-steel spatula. Causality: Eliminating static charge prevents the electrostatic repulsion that causes fine powders to aerosolize upon opening the vial.

  • Tare and Transfer: Place the weigh boat inside an analytical balance equipped with a draft shield (located inside the fume hood). Transfer the chemical using the grounded spatula.

  • Solubilization in Containment: Do not transport the dry powder across the lab. Add your solvent (e.g., DMSO or DMF) directly to the weigh boat or vial inside the fume hood to lock the powder into a liquid phase, eliminating inhalation risk.

  • Seal and Decontaminate: Cap the solution tightly. Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood.

Workflow Step1 1. Containment Verification (Face Velocity 80-120 fpm) Step2 2. Static Elimination (Anti-Static Ionizer) Step1->Step2 Step3 3. Closed-System Weighing (Draft Shield in Hood) Step2->Step3 Step4 4. In-Hood Solubilization (Lock powder into liquid phase) Step3->Step4 Step5 5. Chemical Decontamination (Oxidative Cleavage of Residue) Step4->Step5

Fig 2: Self-validating operational workflow for handling potent aromatic amines.

Emergency Response & Medical Countermeasures

If exposure occurs, immediate action is required. Do not wait for symptoms to appear.

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[1]. Do not use solvents (like ethanol) to clean the skin, as this will accelerate the dermal absorption of the lipophilic amine.

  • Recognizing Methemoglobinemia: Symptoms include headache, fatigue, dyspnea, and "chocolate-colored" blood[4].

    • The Pulse Oximetry Gap: Relying on a standard pulse oximeter is dangerous. In severe methemoglobinemia, the SpO2 will falsely read around 85% regardless of the actual arterial oxygen tension (PaO2)[4]. Diagnosis requires blood gas co-oximetry[4].

  • Medical Treatment: The clinical antidote for symptomatic methemoglobinemia (or levels >20%) is Methylene Blue (1 to 2 mg/kg administered intravenously over 5 minutes)[4][5]. Methylene blue acts as an electron donor to reduce ferric iron back to its functional ferrous state[4].

Disposal and Decontamination Plan

Benzofuran derivatives are harmful to aquatic life with long-lasting effects[1][2]. Never dispose of this compound down the sink.

  • Surface Decontamination: Aromatic amines can be chemically degraded via oxidation. Clean the balance and fume hood surfaces with a 10% sodium hypochlorite (bleach) solution, let sit for 10 minutes to ensure oxidative cleavage of the amine, and follow with a soap and water wipe-down.

  • Solid Waste: All contaminated consumables (outer gloves, weigh boats, Kimwipes) must be placed in a sealed, clearly labeled hazardous waste bag.

  • Liquid Waste: Collect all solvent waste containing the compound in a dedicated, clearly labeled halogenated or non-halogenated waste carboy (depending on the solvent used).

  • Final Disposal: Route all collected waste for high-temperature commercial incineration, which completely destroys the benzofuran ring and amine functional group.

References

1. - National Institutes of Health (NIH) / PMC 2. - National Center for Biotechnology Information (NCBI) Bookshelf 3. - Annals of Occupational and Environmental Medicine 4. - ECHEMI Chemical Database 5. - TCI Chemicals

Sources

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